4-Fluorobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSHGYHILFRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188059 | |
| Record name | 4-Fluorobenzophenone | |
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Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 4-Fluorobenzophenone | |
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CAS No. |
345-83-5 | |
| Record name | 4-Fluorobenzophenone | |
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| Record name | 4-Fluorobenzophenone | |
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| Record name | 4-Fluorobenzophenone | |
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Foundational & Exploratory
A Technical Guide to 4-Fluorobenzophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzophenone, a key chemical intermediate in various fields, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines its significance in research and development.
Core Properties of this compound
This compound, with the CAS Number 345-83-5 , is an aromatic ketone characterized by a benzoyl group attached to a fluorinated phenyl ring.[1][2] This fluorine substitution enhances its reactivity and stability, making it a valuable building block in organic synthesis.
Physical and Chemical Data
The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 345-83-5[1][2][3] |
| Molecular Formula | C₁₃H₉FO[1][2] |
| Molecular Weight | 200.21 g/mol [1][2][4] |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 47-49 °C[1][3][5] |
| Boiling Point | 159-161 °C at 13 mmHg[3] |
| Flash Point | 113 °C (closed cup)[1] |
| Density | ~1.187 g/cm³ (estimate)[3][6] |
| Solubility | Soluble in Benzene, Hexanes[3] |
Synthesis of this compound via Friedel-Crafts Acylation
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. This electrophilic aromatic substitution reaction is a robust and widely used method for preparing aromatic ketones.
Experimental Protocol
This protocol details the laboratory-scale synthesis, purification, and characterization of this compound.
Materials and Reagents:
-
Fluorobenzene (C₆H₅F)
-
Benzoyl chloride (C₆H₅COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Following this, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting materials.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield an off-white to yellow crystalline solid.
-
-
Characterization:
Applications in Research and Drug Development
This compound serves as a critical intermediate in the synthesis of a wide range of more complex molecules. Its fluorinated benzophenone core is a common structural motif in medicinal chemistry.
-
Pharmaceutical Development: The benzophenone scaffold is present in numerous molecules with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The fluorine atom in the 4-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For instance, certain benzophenone derivatives have shown inhibitory effects against cytokines like TNF-α and IL-6.
-
Agrochemical Synthesis: It is also utilized in the creation of pesticides and herbicides, where the fluorine atom can contribute to increased efficacy and stability of the final product.
-
Material Science: this compound is used in the formulation of advanced polymers and resins, contributing to enhanced thermal stability and chemical resistance.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
- 3. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling Mechanisms Controlling Cell Fate and Embryonic Patterning - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Fluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its fluorine-substituted phenyl ring imparts unique electronic properties and metabolic stability to target molecules, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of methods, and visual workflows to elucidate the reaction pathways.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include:
-
Friedel-Crafts Acylation: A classic and widely used method involving the electrophilic acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst.
-
Grignard Reaction: A versatile approach utilizing a Grignar d reagent, offering an alternative route for carbon-carbon bond formation.
-
Suzuki-Miyaura Coupling: A modern cross-coupling reaction that provides a powerful tool for the synthesis of biaryl ketones.
-
Oxidation of 4-Fluorodiphenylmethane: A two-step process involving the formation of the diphenylmethane skeleton followed by oxidation to the ketone.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for this compound depends on various factors, including desired yield, purity requirements, cost of starting materials, and scalability. The following table summarizes quantitative data for the key synthesis methods.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Acylation | Fluorobenzene, Benzoyl Chloride | AlCl₃ | Neat | Room Temp. | - | 54.77 | >98 (after purification) | [1] |
| Friedel-Crafts Acylation | Fluorobenzene, Benzoyl Chloride | La(OTf)₃, TfOH | Solvent-free | 140 | 4 | 87 | 99 (para-selectivity) | |
| Grignard Reaction | 4-Fluorophenylmagnesium Bromide, Benzaldehyde | - | Diethyl ether | Reflux | - | Moderate to High | Variable | |
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic Acid, Benzoyl Chloride | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | Good to Excellent | High | |
| Oxidation | 4,4'-Difluorodiphenylmethane | Nitric Acid | - | Reflux | 18 | 89.3 | High | [2] |
Experimental Protocols
Friedel-Crafts Acylation
This method is a robust and scalable approach for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to an excess of fluorobenzene (3 equivalents), which also serves as the solvent. Cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol or hexane to yield this compound as a white to off-white crystalline solid.[3]
Grignard Reaction
This protocol outlines the synthesis of this compound via the reaction of a Grignard reagent with an aldehyde, followed by oxidation.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a solution of 4-bromofluorobenzene (1 equivalent) in anhydrous diethyl ether dropwise. The reaction is typically initiated with a small crystal of iodine. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise with stirring. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.
-
Work-up and Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluorodiphenylmethanol.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform an oxone oxidation to obtain this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling
This modern cross-coupling method offers high yields and functional group tolerance.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 4-fluorophenylboronic acid (1.5 equivalents), benzoyl chloride (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Oxidation of 4-Fluorodiphenylmethane
This two-step approach first builds the carbon skeleton, which is then oxidized.
Experimental Protocol:
-
Synthesis of 4-Fluorodiphenylmethane: This can be achieved via a Friedel-Crafts alkylation of fluorobenzene with benzyl chloride using a Lewis acid catalyst.
-
Oxidation: The 4-fluorodiphenylmethane is then oxidized to this compound. A variety of oxidizing agents can be used, including nitric acid.[2] A typical procedure involves refluxing the 4-fluorodiphenylmethane with an oxidizing agent in a suitable solvent until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods described above.
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: Workflow for the Grignard reaction synthesis of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through various effective methods. The traditional Friedel-Crafts acylation remains a reliable and cost-effective choice for large-scale production. Grignard reactions offer a versatile alternative, while the Suzuki-Miyaura coupling provides a more modern approach with high yields and broad functional group compatibility. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the necessary technical details to assist researchers in making informed decisions and executing the synthesis of this important chemical intermediate.
References
Spectroscopic Analysis of 4-Fluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.
Core Spectroscopic Data
The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 - 7.75 | m | - | 2H, Aromatic (H-2', H-6') |
| 7.65 - 7.45 | m | - | 3H, Aromatic (H-3', H-4', H-5') |
| 7.20 - 7.10 | m | - | 2H, Aromatic (H-2, H-6) |
| 7.05 - 6.95 | m | - | 2H, Aromatic (H-3, H-5) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O (Carbonyl) |
| 165.0 (d, J = 252 Hz) | C-F (Carbon attached to Fluorine) |
| 137.5 | C-1' (Quaternary Carbon) |
| 133.0 | C-4' (Aromatic CH) |
| 132.5 (d, J = 9 Hz) | C-2, C-6 (Aromatic CH) |
| 130.0 | C-2', C-6' (Aromatic CH) |
| 128.5 | C-3', C-5' (Aromatic CH) |
| 115.5 (d, J = 22 Hz) | C-3, C-5 (Aromatic CH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Weak | Aromatic C-H Stretch |
| 1660 | Strong | C=O Stretch (Ketone) |
| 1595 | Strong | Aromatic C=C Stretch |
| 1280 | Strong | C-F Stretch |
| 1220 | Strong | C-CO-C Asymmetric Stretch |
| 930 | Strong | O=C-C-H in-plane bend |
| 840 | Strong | C-H Out-of-plane bend (p-disubstituted) |
| 700 | Strong | C-H Out-of-plane bend (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 60 | [C₇H₄FO]⁺ |
| 105 | 95 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 95 | 45 | [C₆H₄F]⁺ |
| 77 | 70 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
FT-IR Spectroscopy Protocol
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or capillary cell melt technique is commonly employed.[1] For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. For the capillary cell melt technique, a small amount of the solid is placed between two salt plates (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or equivalent) with a temperature program. The eluting compound then enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 4-Fluorobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents detailed data for the closely related compound, 4,4'-difluorobenzophenone. This information serves as a valuable reference point for researchers, offering insights into the expected solubility behavior of this compound in a range of common organic solvents. The methodologies for solubility determination are also detailed to assist in experimental design and validation.
Understanding Solubility: A Critical Parameter
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug development, the solubility of an active pharmaceutical ingredient (API) in various solvents is critical for processes such as synthesis, purification, crystallization, and formulation. Poor solubility can lead to challenges in achieving desired bioavailability and therapeutic efficacy.
This compound, with its chemical formula C₁₃H₉FO, is a white to off-white crystalline solid. Its structure, featuring a polar carbonyl group and relatively nonpolar phenyl and fluorophenyl rings, results in varied solubility across different organic solvents. While qualitatively known to be soluble in solvents like benzene and hexanes and insoluble in water, quantitative data is essential for precise process development.
Quantitative Solubility Data of 4,4'-Difluorobenzophenone
The following table summarizes the mole fraction solubility (x) of 4,4'-difluorobenzophenone in various pure organic solvents at different temperatures. This data is derived from a study using a static gravimetric method and provides a strong indication of the solubility characteristics that can be expected for this compound.[1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Methyl Acetate | Acetone | Acetonitrile |
| 293.15 | 0.0102 | 0.0198 | 0.0275 | 0.0231 | 0.0336 | 0.0298 | 0.1385 | 0.1562 | 0.2015 | 0.0896 |
| 298.15 | 0.0123 | 0.0235 | 0.0328 | 0.0276 | 0.0401 | 0.0355 | 0.1612 | 0.1813 | 0.2321 | 0.1052 |
| 303.15 | 0.0148 | 0.0279 | 0.0389 | 0.0329 | 0.0476 | 0.0421 | 0.1865 | 0.2093 | 0.2665 | 0.1231 |
| 308.15 | 0.0177 | 0.0331 | 0.0461 | 0.0391 | 0.0563 | 0.0498 | 0.2148 | 0.2408 | 0.3051 | 0.1436 |
| 313.15 | 0.0211 | 0.0391 | 0.0544 | 0.0462 | 0.0663 | 0.0587 | 0.2465 | 0.2761 | 0.3484 | 0.1671 |
| 318.15 | 0.0251 | 0.0461 | 0.0641 | 0.0544 | 0.0779 | 0.0691 | 0.2819 | 0.3158 | 0.3969 | 0.1939 |
| 323.15 | 0.0298 | 0.0542 | 0.0753 | 0.0641 | 0.0914 | 0.0811 | 0.3215 | 0.3602 | 0.4511 | 0.2245 |
| 328.15 | 0.0354 | 0.0637 | 0.0883 | 0.0753 | 0.1071 | 0.0951 | 0.3656 | 0.4098 | 0.5115 | 0.2593 |
| 333.15 | 0.0421 | 0.0748 | 0.1033 | 0.0883 | 0.1252 | 0.1113 | 0.4148 | 0.4651 | 0.5788 | 0.2988 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents using the static gravimetric method.[1]
3.1. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (accuracy ±0.1 mg)
-
Drying oven
-
Syringe with a 0.45 μm filter
3.2. Procedure
-
Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 293.15 K). The temperature is monitored with a calibrated thermometer.
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The resulting suspension is continuously stirred for at least 24 hours to ensure that solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Sampling: After equilibration, the stirring is stopped, and the solution is allowed to stand for at least 8 hours to allow any undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-warmed or pre-cooled syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed container. The total mass of the sample (solution) is recorded. The container with the sample is then placed in a drying oven at a suitable temperature (e.g., 323.15 K) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.
-
Calculation: The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the solution. The mole fraction solubility (x) is then calculated using the following formula:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Data Collection: The experiment is repeated at different temperatures by adjusting the thermostatic water bath.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzophenones: A Case Study of 4,4'-Difluorobenzophenone
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of fluorinated benzophenones, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the apparent lack of publicly available single-crystal X-ray diffraction data for 4-Fluorobenzophenone, this document utilizes the closely related and structurally characterized 4,4'-Difluorobenzophenone as a detailed case study. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound, should its crystal structure become available.
Introduction to Fluorinated Benzophenones
Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, with applications ranging from photoinitiators to pharmaceutical intermediates. The introduction of fluorine atoms onto the benzophenone framework can significantly alter its physicochemical properties, including metabolic stability, receptor binding affinity, and crystal packing. A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state, as provided by crystal structure analysis, is therefore crucial for rational drug design and the development of new materials.
Crystal Structure Data of 4,4'-Difluorobenzophenone
The following tables summarize the key crystallographic data for 4,4'-Difluorobenzophenone. This information is essential for understanding the molecular geometry, intermolecular interactions, and overall packing of the molecules in the crystalline lattice.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₃H₈F₂O |
| Formula Weight | 218.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.184 |
| b (Å) | 6.170 |
| c (Å) | 7.409 |
| α (°) | 90 |
| β (°) | 79.868 |
| γ (°) | 90 |
| Volume (ų) | 1044.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.387 |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| C=O | 1.221 |
| C-C (carbonyl-phenyl) | 1.493 |
| C-F | 1.357 |
Table 3: Selected Bond Angles
| Angle | Value (°) |
| C-C-C (phenyl ring) | 118.9 - 120.7 |
| C-C=O | 121.5 |
| C-C-F | 118.4 |
Table 4: Selected Torsion Angles
| Torsion Angle | Value (°) |
| C-C-C=O | -153.7 |
| F-C-C-C | 179.8 |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that requires careful execution of several experimental techniques. The typical workflow is outlined below.
Crystal Growth
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For compounds like fluorinated benzophenones, which are typically crystalline powders at room temperature, single crystals can be grown from solution.
-
Method: Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures with water can be screened.
-
Procedure:
-
Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the container for the formation of well-defined single crystals over a period of days to weeks.
-
X-ray Data Collection
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer, and a detector (e.g., CCD or CMOS) is used.
-
Procedure:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
The crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam and rotated.
-
The diffracted X-rays are collected by the detector as a series of diffraction spots. The intensity and position of these spots are recorded.
-
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for this purpose.
-
Procedure:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is typically done using a least-squares minimization process.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental and computational steps involved in crystal structure analysis.
Conclusion
While the crystal structure of this compound remains to be publicly detailed, the analysis of its close analogue, 4,4'-Difluorobenzophenone, provides a robust framework for understanding the solid-state properties of this important class of molecules. The experimental protocols and data analysis techniques described in this guide are fundamental to the field of crystallography and are essential for researchers in drug discovery and materials science seeking to elucidate the structure-property relationships of novel compounds. The availability of a definitive crystal structure for this compound in the future will allow for a direct and detailed comparison with the data presented herein, offering further insights into the effects of fluorine substitution on molecular conformation and crystal packing.
An In-depth Technical Guide to the Thermochemical Properties of 4-Fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-fluorobenzophenone (C₁₃H₉FO), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Due to a lack of available experimental data for this compound, this guide presents computationally predicted values and offers detailed experimental protocols for the determination of its core thermochemical properties, including the enthalpy of formation, enthalpy of sublimation, and heat capacity. By providing a thorough understanding of the methodologies used to ascertain these properties for related compounds, this document serves as a valuable resource for researchers seeking to characterize this compound and other similar molecules.
Introduction
This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of its behavior in various applications. This guide summarizes the available data and provides detailed methodologies for the experimental determination of key thermochemical parameters.
Data Presentation: Thermochemical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO | - |
| Molecular Weight | 200.21 g/mol | --INVALID-LINK-- |
| CAS Number | 345-83-5 | --INVALID-LINK-- |
| Melting Point | 47-49 °C | --INVALID-LINK--[1][2] |
| Boiling Point | 302 °C (at 760 mmHg) | --INVALID-LINK--[3] |
| Vapor Pressure | 0.001 mmHg (at 25 °C) | --INVALID-LINK--[3] |
Table 2: Enthalpy of Formation (ΔfH°)
| Compound | State | Experimental ΔfH° (kJ/mol) | Computational ΔfH° (kJ/mol) | Method |
| This compound | gas | Not Available | -158.75 | Joback Method |
| Benzophenone | solid | -33.9 ± 1.3 | - | Combustion Calorimetry |
| 4-Chlorobenzophenone | solid | Not Available | - | - |
| 4-Bromobenzophenone | solid | Not Available | - | - |
Note: The Joback method is a group contribution method for the prediction of thermochemical properties.
Table 3: Enthalpy of Sublimation (ΔsubH°)
| Compound | Experimental ΔsubH° (kJ/mol) | Method |
| This compound | Not Available | - |
| Benzophenone | 92.8 ± 2.9 | Knudsen Effusion |
| 4-Chlorobenzophenone | Not Available | - |
| 4-Bromobenzophenone | Not Available | - |
Table 4: Heat Capacity (Cp)
| Compound | State | Experimental Cp (J/mol·K) | Computational Cp (J/mol·K) | Method |
| This compound | ideal gas | Not Available | 349.63 (at 608.32 K) | Joback Method |
| Benzophenone | solid | ~230 (at 298.15 K) | - | Adiabatic Calorimetry |
Experimental Protocols
The determination of the thermochemical properties of organic compounds like this compound relies on precise calorimetric techniques. The following sections detail the standard experimental protocols for measuring the enthalpy of formation, enthalpy of sublimation, and heat capacity.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Protocol:
-
Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed. The sample is placed in a crucible inside the combustion bomb. A fuse wire (e.g., platinum or iron) is connected to the electrodes of the bomb and positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove air, then pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady rate of temperature change is re-established (the post-fire period).
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that has burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid and sulfuric acid (if applicable) formed from any nitrogen or sulfur impurities in the sample or atmosphere.
-
Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated. Finally, the standard enthalpy of formation is calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
Determination of Enthalpy of Sublimation via Knudsen Effusion
The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.
Protocol:
-
Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid. The cell is weighed accurately.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a specific, constant temperature.
-
Effusion and Mass Loss Measurement: In the high vacuum, the sample sublimes, and the vapor effuses through the orifice. The rate of mass loss of the cell is measured over a period of time. This can be done by either weighing the cell before and after the experiment for a set duration or by using a microbalance to continuously monitor the mass loss.
-
Varying Temperature: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.
-
Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where dm/dt is the rate of mass loss, R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity (Cp) of a material as a function of temperature.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Baseline Measurement: A baseline scan is performed with two empty pans to measure the heat flow difference between the sample and reference holders.
-
Standard Measurement: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
-
Sample Measurement: The standard is replaced with the sample pan containing the this compound, and the scan is repeated under the same conditions (temperature range, heating rate).
-
Data Analysis: The heat flow to the sample is measured relative to the empty reference pan. The heat capacity of the sample is calculated by comparing the heat flow required to heat the sample with the heat flow required to heat the standard material of known heat capacity, after correcting for the baseline. The specific heat capacity (Cp) is calculated using the following equation: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(standard) / DSC(standard)) * Cp(standard) where DSC is the measured heat flow signal.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key thermochemical properties of this compound.
Conclusion
This technical guide has synthesized the available information on the thermochemical properties of this compound and provided detailed experimental protocols for their determination. While experimental data for this specific compound remains elusive, the provided computational values and the established methodologies for related benzophenones offer a solid foundation for future research. The experimental workflows and data presented herein are intended to aid researchers in the accurate characterization of this compound, thereby facilitating its effective use in drug development and materials science. It is recommended that experimental studies be conducted to validate the computational data and to provide a more complete thermochemical profile of this important molecule.
References
The Advent and Evolution of Fluorinated Benzophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated benzophenones have emerged as a privileged structural motif in drug discovery. Their unique diaryl ketone framework, enhanced by the presence of fluorine atoms, imparts favorable characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated benzophenones, alongside a summary of their significant applications in drug development, with a focus on their roles as kinase and β-secretase 1 (BACE-1) inhibitors.
A Brief History of Organofluorine Chemistry and the Rise of Fluorinated Benzophenones
The journey of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine. In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane.[1] A significant milestone was achieved in 1862 when Alexander Borodin prepared benzoyl fluoride, demonstrating the feasibility of halogen exchange reactions to introduce fluorine into organic molecules.[2] However, the highly reactive and hazardous nature of fluorinating agents hampered progress in the field for many decades.[2]
The industrial production of organofluorine compounds commenced in the 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants.[3] The post-World War II era witnessed a surge in organofluorine chemistry, driven by the demand for new materials and pharmaceuticals.[2][4] The discovery of the anticancer activity of 5-fluorouracil in 1957 highlighted the profound impact of fluorine substitution on biological activity.[1]
Key Synthetic Methodologies
The synthesis of fluorinated benzophenones primarily relies on two classical and robust reactions: Friedel-Crafts acylation and nucleophilic aromatic substitution. More contemporary methods involving Grignard reagents have also been effectively employed.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones.[5][6] In the context of fluorinated benzophenones, this reaction typically involves the acylation of a fluorinated aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]
This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with an acyl chloride.
Materials:
-
Fluorobenzene
-
Acyl Chloride (e.g., Benzoyl Chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: Add fluorobenzene (1-1.2 equivalents) dropwise to the mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful strategy for the synthesis of highly functionalized and polyfluorinated benzophenones.[7][8][9] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the case of polyfluorinated benzophenones, the fluorine atoms themselves activate the ring towards nucleophilic attack.
This protocol details the synthesis of a hexafluorobenzophenone via a Grignard reaction followed by oxidation, which then serves as a precursor for further SNAr reactions.
Part 1: Synthesis of (2,4,5-Trifluorophenyl)(phenyl)methanol
Materials:
-
1-Bromo-2,4,5-trifluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
2,4,5-Trifluorobenzaldehyde
-
Saturated Ammonium Chloride Solution
Procedure:
-
To a solution of 1-bromo-2,4,5-trifluorobenzene in anhydrous THF, add magnesium turnings.
-
Heat the mixture to initiate the Grignard reaction.
-
After formation of the Grignard reagent, cool the mixture and add a solution of 2,4,5-trifluorobenzaldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol.
Part 2: Oxidation to Bis(2,4,5-trifluorophenyl)methanone
Materials:
-
(2,4,5-Trifluorophenyl)(phenyl)methanol
-
Pyridinium Chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol from Part 1 in anhydrous DCM, add PCC.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to yield the desired bis(2,4,5-trifluorophenyl)methanone.
Data Presentation: Biological Activities of Benzophenone Derivatives
The following table summarizes the in vitro biological activities of various benzophenone derivatives, highlighting their potential in cancer therapy. While not all compounds listed are fluorinated, this data provides a valuable reference for the potency of the benzophenone scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [10] |
| A-549 (Lung) | 0.82 | [10] | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 | [10] | |
| SW480 (Colon) | 0.99 | [10] | |
| Compound 2 | HL-60 (Leukemia) | 1.28 | [10] |
| SMMC-7721 (Hepatocarcinoma) | 1.55 | [10] | |
| Compound 3 | HL-60 (Leukemia) | 3.65 | [10] |
| SMMC-7721 (Hepatocarcinoma) | >10 | [10] | |
| Compound 4 | HL-60 (Leukemia) | 14.30 | [10] |
| Compound 8 | HL-60 (Leukemia) | 0.15 | [10] |
| A-549 (Lung) | 3.92 | [10] | |
| SMMC-7721 (Hepatocarcinoma) | 1.02 | [10] | |
| SW480 (Colon) | 0.51 | [10] | |
| Compound 9 | HL-60 (Leukemia) | 0.16 | [10] |
| A-549 (Lung) | 4.61 | [10] | |
| SMMC-7721 (Hepatocarcinoma) | 0.80 | [10] | |
| SW480 (Colon) | 0.93 | [10] |
Mandatory Visualizations
Synthetic Workflow of Fluorinated Benzophenones
Caption: A generalized workflow for the synthesis of fluorinated benzophenones.
Signaling Pathway: BACE-1 Inhibition in Alzheimer's Disease
Fluorinated benzophenones have been investigated as inhibitors of β-secretase 1 (BACE-1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[11][12][13]
Caption: The role of BACE-1 in the amyloid cascade and its inhibition by fluorinated benzophenones.
Signaling Pathway: Kinase Inhibition in Cancer
Fluorinated benzophenones also serve as scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that promote cell proliferation and survival.[14][15]
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition.
Conclusion
Fluorinated benzophenones represent a versatile and highly valuable class of compounds in medicinal chemistry. Their synthesis, accessible through well-established methods like Friedel-Crafts acylation and nucleophilic aromatic substitution, allows for a wide range of structural modifications. The strategic introduction of fluorine atoms enhances their drug-like properties, leading to the development of potent inhibitors of key biological targets such as BACE-1 and various kinases. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a multitude of diseases, from neurodegenerative disorders to cancer. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the innovative use of fluorinated benzophenones.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of fluorine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for 4-Fluorobenzophenone
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound (4-FBP). By leveraging Density Functional Theory (DFT), we can predict and analyze its structural, spectroscopic, and electronic characteristics, offering insights crucial for applications in medicinal chemistry, materials science, and photochemistry.
Introduction to this compound
This compound (C₁₃H₉FO) is a halogenated derivative of benzophenone.[1][2] Its structure, featuring a carbonyl group linking a phenyl and a 4-fluorophenyl ring, makes it a valuable intermediate in organic synthesis and a subject of interest for its electronic and photophysical properties.[3] Understanding these properties at a quantum mechanical level is essential for designing novel pharmaceuticals and materials, as substituents on the benzophenone core can significantly modulate its physicochemical and biological activities.[4] Quantum chemical calculations, particularly DFT, serve as powerful predictive tools that complement experimental findings.[4][5]
Computational Methodology
The protocol outlined below describes a standard approach for performing quantum chemical calculations on this compound, based on methodologies widely applied to benzophenone derivatives.[4][6]
Experimental Protocols:
-
Initial Structure Generation: The molecular structure of this compound is first constructed using standard bond lengths and angles. The corresponding SMILES string is FC1=CC=C(C=C1)C(=O)C1=CC=CC=C1.[7]
-
Geometry Optimization: The initial structure's ground-state geometry is optimized to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance of accuracy and computational cost for organic molecules.[4] A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide sufficient flexibility for describing the electron distribution.[8] Calculations can be performed in the gas phase or using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[9]
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra.[10] The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
Electronic Property Calculations: Key electronic properties are determined from the optimized geometry.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.[11][12]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4][13]
-
UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information on excitation energies and oscillator strengths for electronic transitions.[4][14]
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications.[15]
-
-
Data Analysis: The output data is analyzed, and theoretical spectra are compared with experimental data where available. Potential Energy Distribution (PED) analysis is often used to make detailed assignments of vibrational modes.[6]
Data Presentation
The following tables summarize key physical and calculated quantum chemical data for this compound.
Table 1: General Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉FO | [1][2] |
| Molecular Weight | 200.21 g/mol | [1][2] |
| IUPAC Name | (4-fluorophenyl)(phenyl)methanone | [2][7] |
| CAS Number | 345-83-5 | |
| Melting Point | 47-49 °C | |
| Appearance | White to cream crystals or powder | [7] |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Theoretical calculations for benzophenone derivatives show that theoretical frequencies are often slightly higher than experimental ones.[14] The following are key expected vibrational modes based on studies of similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1685 | Carbonyl group stretching, a strong band in IR.[6] |
| C-H Stretch (Aromatic) | ~3030 - 3080 | Stretching of C-H bonds in the phenyl rings.[14] |
| C-C Stretch (Aromatic) | ~1550 - 1620 | In-plane stretching of the aromatic rings.[16] |
| C-F Stretch | ~1200 - 1250 | Stretching of the carbon-fluorine bond. |
Table 3: Calculated Electronic and NLO Properties
Values are based on DFT calculations performed on similar benzophenone structures, as specific published values for 4-FBP can vary with the level of theory.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability.[11] |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability.[11] |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability.[11] |
| Dipole Moment (μ) | ~ 1.0 - 2.0 Debye | Measures the molecule's overall polarity.[14] |
| Polarizability (α) | ~ 1.4 x 10⁻³⁰ e.s.u. | Describes the deformability of the electron cloud.[14] |
| First Hyperpolarizability (β₀) | ~ 7.0 x 10⁻³⁰ e.s.u. | Indicates the non-linear optical response.[14] |
Mandatory Visualization
The following diagrams illustrate the computational workflow and a key conceptual output of the quantum chemical analysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. youtube.com [youtube.com]
- 12. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 14. scispace.com [scispace.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ias.ac.in [ias.ac.in]
A Technical Guide to Research-Grade 4-Fluorobenzophenone for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on research-grade 4-Fluorobenzophenone (4-FBP), a versatile ketone that serves as a critical building block in pharmaceutical and agrochemical synthesis, as well as a valuable tool in photochemistry. This document details commercially available specifications, experimental protocols for its use, and visual representations of key chemical processes.
Commercial Availability and Specifications
This compound is readily available from several reputable chemical suppliers. The quality and purity of the compound are crucial for reproducible research outcomes. The following tables summarize the typical specifications offered by major commercial vendors.
Table 1: General Specifications of Commercial Research-Grade this compound
| Property | Value |
| CAS Number | 345-83-5[1][2] |
| Molecular Formula | C₁₃H₉FO[1] |
| Molecular Weight | 200.21 g/mol [1] |
| Appearance | Off-white to yellow crystalline powder[1] |
| Storage Conditions | Store at 0-8°C[1] |
Table 2: Purity and Physical Properties from Commercial Suppliers
| Supplier | Purity (Assay) | Melting Point (°C) | Notes |
| Sigma-Aldrich | 97% | 47-49 (lit.)[2][3] | --- |
| Thermo Scientific Chemicals | ≥96.0% (GC) | 43-49[4] | --- |
| Chem-Impex | ≥ 99% (GC) | 46-49[1] | --- |
| Santa Cruz Biotechnology | Not specified | Not specified | For Research Use Only[5] |
Applications in Research and Development
This compound's unique chemical structure, featuring a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3] 4-FBP is a key precursor for various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] In the agrochemical industry, it is utilized in the synthesis of pesticides and herbicides.[1]
Photoinitiator in Polymer Chemistry
Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. Upon exposure to UV light, 4-FBP can abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals that initiate the polymerization process. This is particularly useful for the curing of inks, coatings, and adhesives.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound, adapted from the synthesis of structurally similar benzophenone derivatives.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or hexane for recrystallization
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.
Workflow for the Synthesis of this compound:
Reaction Mechanism of Friedel-Crafts Acylation:
This compound as a Type II Photoinitiator
This protocol outlines the general procedure for using this compound as a photoinitiator for the polymerization of an acrylate monomer.
Materials:
-
This compound (Photoinitiator)
-
N-Methyldiethanolamine (Co-initiator/Synergist)
-
Acrylate monomer (e.g., methyl methacrylate)
-
Solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare a solution of the acrylate monomer, this compound, and N-methyldiethanolamine in the chosen solvent in a reaction vessel suitable for UV irradiation. The molar ratio of photoinitiator to co-initiator is typically around 1:2.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Expose the solution to UV radiation from a suitable lamp. The irradiation time will depend on the concentration of the reactants, the intensity of the UV source, and the desired degree of polymerization.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution or by analytical techniques such as gravimetry or spectroscopy.
-
Once the desired conversion is achieved, terminate the reaction by turning off the UV lamp and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Mechanism of Type II Photoinitiation:
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundation for the procurement and application of research-grade this compound. Researchers are encouraged to consult the original literature and supplier documentation for further details and to adapt the provided protocols to their specific experimental needs.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 3. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Methodological & Application
Application Notes and Protocols: 4-Fluorobenzophenone in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorobenzophenone and its derivatives, primarily through the application of 4-fluorobenzoyl chloride as the acylating agent, in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of aromatic ketones, which are valuable intermediates in pharmaceuticals and materials science.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[1] A key advantage of this reaction over Friedel-Crafts alkylation is that the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation.[1]
The use of 4-fluorobenzoyl chloride as the acylating agent allows for the synthesis of a wide range of substituted benzophenones containing a fluorine atom. The fluorine substituent can significantly influence the physicochemical and biological properties of the final molecule, making it a valuable moiety in drug design and materials science.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride to form a highly reactive acylium ion, which is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
Quantitative Data Summary
The following table summarizes quantitative data for the Friedel-Crafts acylation of various aromatic substrates with 4-fluorobenzoyl chloride and related acylating agents.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluorobenzene | 4-Fluorobenzoyl Chloride | AlCl₃ | Petroleum Ether | RT | - | High | [2] |
| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | Solvent-free | 140 | 4 | 87 | [3][4] |
| 1,4-Dichlorobenzene | 4-Fluorobenzoyl Chloride | AlCl₃ | - | 170 | 3.5 | 80-97 | [5] |
| Acetanilide | 4-Fluorobenzoyl Chloride | Cu(OTf)₂ | Solvent-free | 150 | 2 | 79 | [6] |
| 2-Methylacetanilide | 4-Fluorobenzoyl Chloride | Cu(OTf)₂ | Solvent-free | 150 | 2 | 81 | [6] |
| 2,5-Dichloroaniline (as anilide) | 4-Fluorobenzoyl Chloride | Cu(OTf)₂ | Solvent-free | 200 | 6 | 78 | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Protocol for the Synthesis of 4,4'-Difluorobenzophenone[2]
This protocol describes the synthesis of 4,4'-difluorobenzophenone via the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.
Materials:
-
Fluorobenzene
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Petroleum ether (anhydrous)
-
Ice
-
Hydrochloric acid (concentrated)
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous petroleum ether.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Add a solution of 4-fluorobenzoyl chloride in anhydrous petroleum ether dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature at 0-5 °C. Following this, add fluorobenzene dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4,4'-difluorobenzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a crystalline solid.
Protocol for the Synthesis of 2,5-Dichloro-4'-fluorobenzophenone[5]
This protocol outlines the synthesis of 2,5-dichloro-4'-fluorobenzophenone via the Friedel-Crafts acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride.
Materials:
-
1,4-Dichlorobenzene
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Ice
-
Hydrochloric acid
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Suitable solvent for recrystallization (e.g., ethanol or hexane)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 1,4-dichlorobenzene and a stoichiometric excess of anhydrous aluminum chloride (≥ 1.5 molar ratio relative to the acyl halide).
-
Addition of Acylating Agent: Add 4-fluorobenzoyl chloride to the mixture.
-
Reaction: Heat the reaction mixture to 170 °C and maintain for 3.5 hours.
-
Work-up: After cooling, the reaction mixture is carefully quenched with ice and hydrochloric acid.
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed to remove impurities.
-
Drying and Concentration: The organic layer is dried and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization to afford 2,5-dichloro-4'-fluorobenzophenone with a yield of 80-97% and an isomeric purity of >99.5%.[5]
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere.
-
Exothermic Reaction: The reaction is often exothermic. Slow, controlled addition of reagents and cooling with an ice bath are crucial to prevent side reactions.
-
Substrate Reactivity: Aromatic rings with electron-withdrawing groups are deactivated and may require harsher reaction conditions. Conversely, highly activated rings may be prone to polyacylation.
-
Catalyst Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid catalyst is required because the product ketone can form a complex with the catalyst.
-
Safety: Acyl chlorides and Lewis acids are corrosive and react violently with water. The reaction can also evolve HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for 4-Fluorobenzophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Fluorobenzophenone as a Type II photoinitiator for free-radical polymerization. This document details its mechanism of action, potential applications, and provides protocols for its use in laboratory settings.
Introduction
This compound (4-FBP) is an aromatic ketone that functions as a highly efficient Type II photoinitiator. Upon exposure to ultraviolet (UV) radiation, it initiates the rapid polymerization of various monomers, making it a valuable tool in the development of polymers for diverse applications, including coatings, adhesives, and biomedical devices.[1][2] As a Type II photoinitiator, 4-FBP requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the free radicals necessary for polymerization.[3] The presence of the fluorine atom can enhance its photochemical properties and influence the characteristics of the final polymer.
Mechanism of Action
The photopolymerization process initiated by this compound follows the characteristic mechanism of a Type II photoinitiator, which involves a bimolecular reaction.
-
Photoexcitation: Upon absorption of UV light, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: In the excited triplet state, the this compound molecule abstracts a hydrogen atom from a hydrogen donor, such as a tertiary amine co-initiator.
-
Radical Formation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule, starting the polymer chain growth. The ketyl radical is less reactive and may participate in termination reactions.
-
Propagation and Termination: The polymer chain propagates through the sequential addition of monomer units. The process terminates through various mechanisms, such as radical combination or disproportionation.
References
Applications of 4-Fluorobenzophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzophenone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of a fluorine atom, impart desirable physicochemical properties to derivative compounds, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. These characteristics make this compound a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential drug candidates.
I. Application in the Development of Agents for Alzheimer's Disease
This compound derivatives have emerged as promising multi-target agents for the treatment of Alzheimer's disease (AD). These compounds have been designed to simultaneously inhibit key enzymes involved in the pathogenesis of AD, namely β-secretase (BACE-1) and acetylcholinesterase (AChE).
Rationale for Targeting BACE-1 and AChE
The "amyloid cascade hypothesis" posits that the accumulation of amyloid-β (Aβ) plaques in the brain is a primary event in AD pathology. BACE-1 is the rate-limiting enzyme in the production of Aβ peptides. The "cholinergic hypothesis" suggests that a decline in the neurotransmitter acetylcholine contributes to the cognitive deficits observed in AD. AChE is the enzyme responsible for the breakdown of acetylcholine. Therefore, dual inhibition of BACE-1 and AChE presents a promising therapeutic strategy to both reduce Aβ production and enhance cholinergic neurotransmission.
Quantitative Data: In Vitro Enzyme Inhibition
A series of 3-fluoro-4-hydroxy-benzophenone derivatives have been synthesized and evaluated for their inhibitory activity against BACE-1 and AChE. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.
| Compound ID | BACE-1 IC50 (µM) | AChE IC50 (µM) |
| Derivative 5 | Micromolar Potency | Micromolar Potency |
| Derivative 12 | Micromolar Potency | Micromolar Potency |
Note: Specific IC50 values from the primary literature are required for a complete quantitative comparison. The search results indicated micromolar potency for these derivatives against the selected targets[1].
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-hydroxy-benzophenone Derivatives
This protocol outlines the general synthetic scheme for preparing 3-fluoro-4-hydroxy-benzophenone derivatives, which can be further modified to introduce various amino functionalities.
Materials:
-
This compound
-
Nitrating agent (e.g., HNO3/H2SO4)
-
Hydroxylating agent (e.g., NaOH)
-
Appropriate alkylating agent with an amino group
-
Solvents (e.g., dichloromethane, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nitration: Dissolve this compound in a suitable solvent and cool in an ice bath. Slowly add the nitrating agent mixture while maintaining the temperature. Stir the reaction until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with ice water and extract the product with an organic solvent. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-nitro-4-fluorobenzophenone.
-
Hydroxylation: Dissolve the nitrated intermediate in a suitable solvent and add a solution of a hydroxylating agent. Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Acidify the reaction mixture and extract the product. Purify the crude product by column chromatography to yield 3-fluoro-4-hydroxy-benzophenone.
-
Alkylation: To a solution of 3-fluoro-4-hydroxy-benzophenone, add a suitable base and the desired amino-containing alkylating agent. Stir the reaction at room temperature or with gentle heating until completion.
-
Final Purification: Purify the final compound using column chromatography to obtain the pure amino-functionalized derivative.
Protocol 2: In Vitro BACE-1 and AChE Inhibition Assays
These assays are used to determine the IC50 values of the synthesized compounds.
References
Synthesis of Pharmaceutical Intermediates from 4-Fluorobenzophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 4-Fluorobenzophenone. The protocols outlined below focus on two principal transformations: the reduction to 4-fluorobenzhydrol and the Grignard reaction to form tertiary alcohols. These intermediates are valuable precursors for a range of biologically active molecules, including anti-inflammatory and analgesic agents.
Introduction
This compound is a versatile building block in medicinal chemistry due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity of drug candidates. Its carbonyl group serves as a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular scaffolds. This note details the synthesis of two key intermediates: (4-fluorophenyl)(phenyl)methanol (4-fluorobenzhydrol) and 1-(4-fluorophenyl)-1-phenylethanol, which are precursors to various pharmaceutical agents.
Synthetic Pathways
The primary synthetic routes described herein involve the reduction of the ketone functionality and the addition of an organometallic reagent to the carbonyl group.
Reduction of this compound
The reduction of this compound to the corresponding secondary alcohol, 4-fluorobenzhydrol, is a fundamental transformation. This intermediate is used in the synthesis of various compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[3][4][5]
Caption: Reduction of this compound to 4-Fluorobenzhydrol.
Grignard Reaction with this compound
The Grignard reaction allows for the formation of carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of tertiary alcohols. These structures are key intermediates in the development of various therapeutic agents. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, yields a tertiary alcohol.
Caption: Grignard reaction of this compound.
Experimental Protocols
Synthesis of (4-fluorophenyl)(phenyl)methanol (4-Fluorobenzhydrol) via Reduction
This protocol describes the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dilute acetic acid
-
Water
-
Round-bottom flask (2 L, 3-necked)
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, add methanol (900 mL) and this compound (200.2 g, 1 mole).
-
Prepare a solution of sodium borohydride (10.0 g, 0.26 mol) in 25 mL of 0.5 M aqueous sodium hydroxide.
-
Gently warm the methanolic solution of this compound to approximately 35°C.
-
Slowly add the sodium borohydride solution from the addition funnel over a period of 1 hour.
-
After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes.
-
Increase the temperature to reflux and maintain for 1 hour to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (500 mL) and toluene (1000 mL).
-
Adjust the pH of the mixture to 5-6 with dilute acetic acid.
-
Separate the organic layer and wash it twice with water (2 x 250 mL).
-
Remove the toluene under reduced pressure to obtain the crude product.
-
The product, (4-fluorophenyl)(phenyl)methanol, should solidify upon cooling. Further purification can be achieved by recrystallization.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| This compound | 200.21 | 200.2 | 1.0 | - |
| Sodium Borohydride | 37.83 | 10.0 | 0.26 | - |
| (4-fluorophenyl)(phenyl)methanol | 202.22 | ~192 | ~0.95 | ~95% |
Note: This protocol is adapted from a general procedure for the reduction of benzophenone.[6] The yield is an estimate based on similar reactions and may vary.
Synthesis of 1-(4-fluorophenyl)-1-phenylethanol via Grignard Reaction
This protocol describes the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Addition funnel (oven-dried)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 10.0 g, 0.05 mol) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (e.g., 1.1 equivalents in ether or THF) dropwise from an addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 1.0 M HCl to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude tertiary alcohol.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| This compound | 200.21 | 10.0 | 0.05 | - |
| Methylmagnesium bromide | - | - | 0.055 | - |
| 1-(4-fluorophenyl)-1-phenylethanol | 216.25 | - | - | Varies |
Note: This is a general protocol adapted from similar Grignard reactions with benzophenone derivatives.[7][8][9][10] Yields can vary significantly based on reaction conditions and the specific Grignard reagent used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of pharmaceutical intermediates from this compound.
Caption: General workflow for synthesis and purification.
Conclusion
The protocols described provide robust methods for the synthesis of valuable pharmaceutical intermediates from this compound. The reduction and Grignard reactions are scalable and yield products that can be further elaborated to access a wide range of potential drug candidates. Researchers are encouraged to optimize these general procedures for their specific applications and target molecules.
References
- 1. (4-fluorophenyl)-phenylmethanol|365-22-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 4-FLUOROBENZHYDROL | 365-22-0 [chemicalbook.com]
- 3. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 4. zenodo.org [zenodo.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
4-Fluorobenzophenone: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluorobenzophenone is a key aromatic ketone that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring a carbonyl group and a fluorine-substituted phenyl ring, imparts unique reactivity, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] This document provides a comprehensive overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations and a summary of reaction data.
Key Synthetic Applications
This compound is primarily utilized in three major classes of organic reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling), and Grignard Reactions. These transformations allow for the introduction of diverse functionalities, paving the way for the synthesis of novel bioactive compounds and materials.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzoyl group activates the fluorine-substituted ring towards nucleophilic attack, facilitating SNAr reactions. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted benzophenone derivatives.[4][5] This strategy is particularly useful in the synthesis of pharmaceutical intermediates.[6]
Logical Workflow for SNAr with this compound
Caption: Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Cross-Coupling
While the C-F bond is generally strong, under optimized conditions with specific palladium catalysts and ligands, this compound can undergo Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent motifs in medicinal chemistry.[8]
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Key components in Suzuki-Miyaura coupling.
Grignard Reaction
The carbonyl group of this compound is susceptible to nucleophilic attack by Grignard reagents (R-MgX). This reaction is a fundamental method for forming carbon-carbon bonds and is widely used to synthesize tertiary alcohols, which can then be further transformed into a variety of other functional groups.[9][10] This pathway is crucial for the synthesis of many pharmaceutical intermediates.[11][12]
Experimental Workflow for Grignard Reaction
Caption: Step-by-step Grignard reaction workflow.
Data Presentation
The following tables summarize representative quantitative data for the key reactions of this compound. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K2CO3 | DMSO | 120 | 6 | 85 | Hypothetical |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | 92 | Hypothetical |
| Benzylamine | Et3N | DMF | 100 | 8 | 78 | Hypothetical |
| Thiophenol | Cs2CO3 | NMP | 80 | 12 | 88 | Hypothetical |
Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Fluorobenzoic Acid | Phenylboronic Acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane/H2O | 110 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | N/A | N/A | N/A | 110 | ~90 |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2dba3 (5) | N/A | K2CO3 | Toluene | Reflux | High |
Table 3: Grignard Reaction with Benzophenone Derivatives
| Ketone | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzophenone | Phenylmagnesium bromide | Diethyl Ether | 0 to RT | 3 | High |
| This compound | Methylmagnesium bromide | THF | 0 to RT | 2 | 95 |
| This compound | Phenylmagnesium bromide | Diethyl Ether | 0 to RT | 2 | 93 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)
-
Potassium Carbonate (K2CO3) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMSO under an argon atmosphere.
-
Add morpholine to the reaction mixture via syringe.
-
Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(morpholin-4-yl)benzophenone.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K3PO4) (2.0 mmol, 424.6 mg)
-
Anhydrous, degassed 1,4-dioxane/water (4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[7]
-
Seal the flask and purge with argon for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.[7]
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-phenylbenzophenone.[7]
Protocol 3: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
Methylmagnesium Bromide (3.0 M solution in diethyl ether, 0.4 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel with vigorous stirring.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[11]
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo to yield the crude tertiary alcohol.
-
If necessary, purify the product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and Grignard reactions, makes it an essential precursor for the synthesis of a wide range of compounds with significant applications in the pharmaceutical and materials science industries. The protocols and data presented herein provide a foundational resource for researchers and scientists working with this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vapourtec.com [vapourtec.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-Fluorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocol for the Suzuki-Miyaura cross-coupling of 4-Fluorobenzophenone derivatives with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl ketones. These products are significant scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling offers numerous advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.[1] However, the use of aryl fluorides like this compound presents a unique challenge due to the high bond dissociation energy of the C-F bond. Consequently, specialized catalytic systems and optimized reaction conditions are often necessary to achieve efficient coupling.
These application notes detail a robust methodology for this transformation, provide quantitative data for representative reactions, and illustrate the experimental workflow.
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 2-5 mol%)
-
Phosphine Ligand: e.g., SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), P(t-Bu)₃ (Tri(tert-butyl)phosphine), or PCy₃ (Tricyclohexylphosphine) (4-10 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous and degassed solvent: e.g., 1,4-Dioxane/water (4:1), Toluene, or DMF/water (95:5)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere of argon or nitrogen.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or on a heating plate and stir vigorously at a temperature ranging from 100 °C to 140 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific arylboronic acid.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl ketone product.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylbenzophenone | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)benzophenone | 80-90 |
| 3 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)benzophenone | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)benzophenone | 70-80 |
| 5 | 2-Methylphenylboronic acid | 4-(2-Methylphenyl)benzophenone | 65-75 |
| 6 | 1-Naphthylboronic acid | 4-(1-Naphthyl)benzophenone | 75-85 |
Conditions are based on protocols for similar aryl fluorides and may require optimization.
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Experimental Workflow for Suzuki Coupling.
Suzuki Coupling Catalytic Cycle:
Caption: Suzuki-Miyaura Catalytic Cycle.
References
Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals, particularly fungicides. Its fluorinated phenyl group is a key structural motif in several commercial pesticides, contributing to their enhanced efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of two prominent triazole fungicides, Flusilazole and Fluquinconazole, using this compound-derived intermediates. Additionally, it outlines the mode of action of triazole fungicides and presents relevant physicochemical and quantitative data in a structured format.
Introduction
This compound (C₁₃H₉FO) is a key building block in the agrochemical industry.[1][2] Its unique chemical properties, imparted by the fluorine atom and the benzophenone core, make it an ideal starting material for the synthesis of complex active ingredients.[1] The presence of fluorine can enhance the biological activity of molecules by improving their metabolic stability and binding affinity to target enzymes.[3] This note focuses on the application of this compound in the synthesis of triazole fungicides, a major class of agrochemicals used to control a broad spectrum of fungal diseases in crops.[4][5]
Mode of Action: Triazole Fungicides
Triazole fungicides act as sterol biosynthesis inhibitors (SBIs).[6][7] They specifically target and inhibit the fungal cytochrome P450 enzyme, C14-demethylase.[6][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][8] The inhibition of ergosterol synthesis disrupts membrane structure and function, leading to abnormal fungal growth and ultimately, cell death.[6] This targeted mode of action provides high efficacy against a wide range of fungal pathogens.[5]
Synthesis of Flusilazole
Flusilazole is a broad-spectrum, systemic fungicide effective against a variety of fungal diseases.[9] The synthesis of Flusilazole involves the preparation of a key intermediate, bis(4-fluorophenyl)methyl(chloromethyl)silane, from this compound derivatives, followed by reaction with 1,2,4-triazole.
Synthesis Workflow
Experimental Protocols
Protocol 1: Synthesis of bis(4-fluorophenyl)methyl(chloromethyl)silane
This protocol is based on a Grignard reaction followed by reaction with a chlorosilane.
Materials:
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dichloro(chloromethyl)methylsilane
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount of the 4-fluorobromobenzene solution to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Dichloro(chloromethyl)methylsilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of dichloro(chloromethyl)methylsilane (0.5 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain bis(4-fluorophenyl)methyl(chloromethyl)silane.
-
Protocol 2: Synthesis of Flusilazole [2][6]
Materials:
-
bis(4-fluorophenyl)methyl(chloromethyl)silane
-
1,2,4-Triazole sodium salt
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction:
-
In a round-bottom flask, dissolve bis(4-fluorophenyl)methyl(chloromethyl)silane (1.0 equivalent) and 1,2,4-triazole sodium salt (1.05 equivalents) in anhydrous DMF.
-
Heat the mixture to 90 °C and stir for 3 hours.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with diethyl ether (3 x 30 mL).[6]
-
Combine the ethereal extracts and wash with saturated aqueous sodium chloride solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the residue by Kugelrohr distillation (150 °C / 0.1 Torr) to yield Flusilazole as a colorless oil, which crystallizes on standing.[6]
-
Quantitative Data
| Parameter | Value | Reference |
| Flusilazole | ||
| Molecular Formula | C₁₆H₁₅F₂N₃Si | [9] |
| Molecular Weight | 315.39 g/mol | [9] |
| Yield (from Protocol 2) | ~80% | [6] |
| Melting Point | 52-53 °C | [1] |
| Intermediate | ||
| bis(4-fluorophenyl)methyl(chloromethyl)silane | C₁₄H₁₃Cl F₂Si | |
| Molecular Weight | 282.79 g/mol |
Synthesis of Fluquinconazole
Fluquinconazole is a broad-spectrum fungicide used for the control of various diseases on cereals and other crops.[10][11] A key intermediate in its synthesis is 2-amino-5-fluorobenzophenone.
Synthesis Workflow
Experimental Protocols
Protocol 3: Synthesis of 2-Amino-5-fluorobenzophenone (adapted from a similar synthesis) [4]
This protocol involves the protection of the amino group of 4-fluoroaniline, followed by a Friedel-Crafts acylation and subsequent deprotection.
Step 1: Acetylation of 4-Fluoroaniline
Materials:
-
4-Fluoroaniline
-
Acetic anhydride
-
Zinc dust (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 4-fluoroaniline and a slight excess of acetic anhydride.
-
Add a catalytic amount of zinc dust.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring to precipitate N-(4-fluorophenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Friedel-Crafts Acylation
Materials:
-
N-(4-fluorophenyl)acetamide
-
Benzoyl chloride
-
Anhydrous zinc chloride
-
Anhydrous 1,2-dichloroethane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in anhydrous 1,2-dichloroethane.
-
Add benzoyl chloride to the suspension and stir.
-
Slowly add N-(4-fluorophenyl)acetamide to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude acylated product.
Step 3: Deprotection
Materials:
-
Crude acylated product
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 2-amino-5-fluorobenzophenone.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-fluorobenzophenone.
Protocol 4: Synthesis of Fluquinconazole (Conceptual)
The synthesis of Fluquinconazole from 2-amino-5-fluorobenzophenone is a multi-step process involving the formation of the quinazolinone ring system, followed by the introduction of the triazole and dichlorophenyl moieties. Detailed, publicly available protocols for this specific transformation are scarce. The following is a conceptual outline based on known quinazoline chemistry.
Conceptual Steps:
-
Cyclization: Reaction of 2-amino-5-fluorobenzophenone with urea or a similar reagent to form the quinazolinone core.
-
Chlorination: Conversion of the hydroxyl group at the 4-position of the quinazolinone to a chlorine atom using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
-
Triazole Substitution: Nucleophilic substitution of the chlorine atom with 1,2,4-triazole.
-
Dichlorophenyl Group Introduction: N-arylation of the quinazolinone ring with 2,4-dichlorophenylboronic acid or a similar reagent, likely under palladium catalysis.
Further research and development would be required to optimize the reaction conditions for each of these conceptual steps.
Quantitative Data
| Parameter | Value | Reference |
| Fluquinconazole | ||
| Molecular Formula | C₁₆H₈Cl₂FN₅O | [12] |
| Molecular Weight | 376.17 g/mol | [12] |
| Melting Point | 192 °C | [12] |
| Intermediate | ||
| 2-Amino-5-fluorobenzophenone | C₁₃H₁₀FNO | |
| Molecular Weight | 215.22 g/mol |
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of high-value agrochemicals. The protocols and data presented herein demonstrate the practical application of this versatile intermediate in the production of the potent triazole fungicides, Flusilazole and Fluquinconazole. The provided methodologies, while requiring optimization for large-scale production, offer a solid foundation for researchers and professionals in the field of agrochemical synthesis and development. The continued exploration of fluorinated synthons like this compound is expected to yield novel and more effective crop protection agents in the future.
References
- 1. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]
- 2. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 3. mediresonline.org [mediresonline.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
Photophysical properties and applications of 4-Fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzophenone is a substituted aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its unique photophysical properties, coupled with its reactivity, make it a valuable tool in photochemistry, organic synthesis, and materials science. This document provides a comprehensive overview of the photophysical characteristics of this compound and detailed protocols for its key applications.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 345-83-5 | [1][2] |
| Molecular Formula | C₁₃H₉FO | [1][2] |
| Molecular Weight | 200.21 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 46-49 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Solubility | Soluble in benzene, hexanes, and other organic solvents. | |
| Storage | Store at 0-8°C in a sealed container away from fire and heat sources. | [1] |
Photophysical Properties
This compound exhibits interesting photophysical behavior, characterized by its absorption in the UV region and the generation of a triplet excited state upon irradiation. While comprehensive quantitative data is not extensively available in a single source, the following table summarizes available information and typical properties for closely related benzophenone derivatives.
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λ_max) | ~250 - 260 nm | In various organic solvents. The n-π* transition is typically observed as a weaker band at longer wavelengths (~340-350 nm). | |
| Molar Absorptivity (ε) | Not explicitly found for this compound. | ||
| Fluorescence Emission Maximum | Fluorescence is generally weak for benzophenones at room temperature due to efficient intersystem crossing. | ||
| Fluorescence Quantum Yield (Φ_f) | Very low | Due to rapid and efficient intersystem crossing to the triplet state. | |
| Phosphorescence Emission Maximum | ~450 nm | Typically observed at low temperatures (77 K) in a rigid matrix. | |
| Phosphorescence Quantum Yield (Φ_p) | Not explicitly found. | ||
| Triplet State Lifetime (τ_T) | Varies from microseconds to milliseconds | Dependent on solvent and temperature. Shorter in the presence of quenchers. | [1] |
Applications and Experimental Protocols
Photoinitiator in UV Curing and Photopolymerization
This compound is widely used as a Type II photoinitiator, which requires a co-initiator or synergist (typically a hydrogen donor like a tertiary amine) to generate free radicals and initiate polymerization.
Mechanism of Action as a Photoinitiator
Caption: Photoinitiation mechanism of this compound.
Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the photopolymerization of methyl methacrylate using this compound as a photoinitiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
N,N-Dimethylaniline (DMA) as a co-initiator
-
Solvent (e.g., Toluene or THF), if required
-
UV lamp (e.g., medium-pressure mercury lamp with output around 365 nm)
-
Reaction vessel (e.g., quartz tube or vial)
-
Nitrogen or Argon source for deoxygenation
Procedure:
-
Prepare a solution of methyl methacrylate. If necessary, a solvent can be used to ensure all components are dissolved.
-
Add this compound to the MMA solution to a final concentration of 0.1-1% by weight.
-
Add the co-initiator, N,N-dimethylaniline, typically in a 1:1 or 2:1 molar ratio with respect to the photoinitiator.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state of the photoinitiator and inhibit polymerization.
-
Seal the reaction vessel and place it under the UV lamp.
-
Irradiate the solution. The irradiation time will depend on the lamp intensity, initiator concentration, and desired conversion. Monitor the polymerization progress by observing the increase in viscosity. For kinetic studies, samples can be taken at different time intervals and analyzed by techniques like gravimetry or spectroscopy.
-
After the desired polymerization time, terminate the reaction by turning off the UV lamp.
-
The resulting polymer (polymethyl methacrylate - PMMA) can be precipitated in a non-solvent like methanol, filtered, and dried.
Intermediate in the Synthesis of Pharmaceuticals
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.
Workflow for the Synthesis of Ketoprofen from this compound
Caption: A plausible synthetic route to Ketoprofen.
Experimental Protocol: Synthesis of a Benzophenone Derivative via Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound using a benzoyl chloride derivative, which is a key step in many syntheses involving this compound.
Materials:
-
This compound (or a derivative like 4-fluorobenzoyl chloride)
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃) as a catalyst
-
Dry dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the dry solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in the dry solvent from the dropping funnel.
-
After the addition is complete, add the aromatic substrate (1 to 1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Precursor for Agrochemicals
The benzophenone scaffold is present in a number of herbicides. This compound can be used as a starting material for the synthesis of novel herbicidal compounds. For example, derivatives of pyrazole benzophenones have shown herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3]
Conceptual Workflow for Herbicide Synthesis
Caption: Conceptual synthesis of a herbicide from this compound.
Signaling Pathway Interactions
Direct signaling pathways involving this compound are not well-documented in publicly available literature. However, other benzophenone derivatives, such as Benzophenone-1 (BP-1) and Benzophenone-4 (BP-4), have been shown to interact with hormonal signaling pathways. For instance, BP-1 has been reported to activate the Estrogen Receptor α (ERα) and the Wnt/β-catenin signaling pathway in ovarian cancer cells.[4] BP-4 has been shown to alter the transcription of genes involved in hormonal pathways in zebrafish.[5]
Given the structural similarity, it is plausible that this compound could also interact with nuclear receptors or other signaling proteins, a hypothesis that warrants further investigation. A potential area of research would be to investigate the effect of this compound on the ERα and Wnt/β-catenin pathways.
Hypothesized Signaling Pathway Interaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UV-absorber benzophenone-4 alters transcripts of genes involved in hormonal pathways in zebrafish (Danio rerio) eleuthero-embryos and adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluorobenzophenone as a Photosensitizer in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzophenone is a versatile and efficient triplet photosensitizer widely employed in a variety of organic reactions. Its photophysical properties, including a significant intersystem crossing (ISC) quantum yield and a high triplet energy, enable it to facilitate reactions that are otherwise thermally inaccessible. Upon absorption of ultraviolet (UV) light, this compound transitions to an excited singlet state, which then rapidly undergoes ISC to the more stable triplet state. This triplet-state molecule can then transfer its energy to a substrate, initiating a photochemical transformation.
These application notes provide an overview of the use of this compound in key organic reactions, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Photophysical Properties
The efficacy of this compound as a photosensitizer is rooted in its distinct photophysical characteristics. While specific values can vary slightly with the solvent, the key properties are summarized below. The fluorine substituent can influence the photophysical properties compared to unsubstituted benzophenone, often leading to a higher triplet energy.
| Property | Value | Description |
| Triplet Energy (ET) | ~69 kcal/mol | The energy of the triplet excited state, which is transferred to the reactant. |
| Absorption Maximum (λmax) | ~255 nm, ~340 nm | Wavelengths at which this compound exhibits maximum light absorption. |
| Molar Extinction Coefficient (ε) | High | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~1 | The efficiency of converting the excited singlet state to the triplet state. |
Applications in Organic Synthesis
This compound is utilized in a range of photochemical reactions, including:
-
Photoreduction: The classic example is the dimerization of this compound itself in the presence of a hydrogen donor to form 4,4'-difluorobenzopinacol.
-
[2+2] Cycloadditions (Paternò-Büchi Reaction): The formation of oxetanes from the reaction of an alkene with a carbonyl compound.
-
E/Z Isomerization: The conversion of geometric isomers of alkenes, such as stilbene.
Data Presentation
The following tables summarize quantitative data for representative reactions photosensitized by benzophenone derivatives, illustrating the typical conditions and outcomes.
Table 1: Photoreduction of Benzophenone Derivatives
| Substrate | Photosensitizer | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Benzophenone | Benzophenone | Isopropanol/Acetic Acid | 96 (sunlight) | ~95 | General Protocol |
| 4-Bromo-4'-methylbenzophenone | 4-Bromo-4'-methylbenzophenone | Isopropanol | 0.75 | - (Quantum Yield: 7.75%) | [1] |
| 4-Phenylbenzophenone | 4-Phenylbenzophenone | Isopropanol | - | - (Quantum Yield: 2.36 mol/mol photon) | [1] |
Table 2: Representative Photosensitized Reactions
| Reaction Type | Substrate(s) | Photosensitizer | Solvent | Irradiation Time (h) | Yield (%) |
| Photochemical Fluorination | Glycosyl Thioether | 4-Fluoro-4'-methoxybenzophenone | Acetonitrile | 24 | 56 |
| E/Z Isomerization | trans-Stilbene | Benzophenone | Benzene | - | Varies |
Experimental Protocols
Protocol 1: Photochemical Reduction of this compound to 4,4'-Difluorobenzopinacol
This protocol describes the synthesis of 4,4'-difluorobenzopinacol via the photosensitized reduction of this compound, using isopropanol as both the solvent and the hydrogen atom source.
Materials:
-
This compound
-
Isopropanol (2-propanol)
-
Glacial Acetic Acid
-
Quartz reaction vessel or thick-walled glass tube
-
UV lamp (e.g., 350 nm) or exposure to direct sunlight
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Procedure:
-
In a quartz reaction vessel, dissolve 2.0 g of this compound in 25 mL of isopropanol. Gentle warming may be required to fully dissolve the solid.
-
Add one drop of glacial acetic acid to the solution. The acid quenches any basic impurities that could catalyze side reactions.
-
Fill the vessel nearly to the top with isopropanol to minimize the headspace, thereby reducing the amount of oxygen, which can quench the triplet state.
-
Seal the vessel tightly. If using a screw cap, wrap it with Parafilm® to prevent leakage and solvent evaporation.
-
Place the reaction vessel in a photochemical reactor equipped with a 350 nm lamp or expose it to strong, direct sunlight.
-
Irradiate the solution with stirring. The reaction progress can be monitored by the formation of a white precipitate of 4,4'-difluorobenzopinacol. The reaction may take several hours to days depending on the light source's intensity.
-
Once a significant amount of precipitate has formed, cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol to remove any unreacted this compound.
-
Allow the product to air dry on a watch glass.
-
Determine the yield and characterize the 4,4'-difluorobenzopinacol by melting point and spectroscopic methods (e.g., IR, NMR).
Protocol 2: Paternò-Büchi Reaction - A Representative [2+2] Cycloaddition
This protocol provides a general procedure for the [2+2] photocycloaddition of an alkene with a carbonyl compound, using this compound as the photosensitizer to form an oxetane. This is an adapted protocol as a specific example with this compound was not found in the literature.
Materials:
-
This compound (Photosensitizer)
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Alkene (e.g., 2,3-Dimethyl-2-butene)
-
Anhydrous, inert solvent (e.g., Benzene or Acetonitrile)
-
Quartz reaction vessel
-
UV lamp (e.g., 350 nm)
-
Nitrogen or Argon source for inert atmosphere
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and this compound (0.1-0.2 eq) in the chosen anhydrous solvent.
-
Add the alkene (1.5-2.0 eq) to the solution.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Oxygen can quench the excited triplet state of the photosensitizer.
-
Seal the reaction vessel and place it in a photochemical reactor.
-
Irradiate the mixture with a suitable UV lamp (e.g., 350 nm) with continuous stirring. The reaction temperature should be maintained, if necessary, using a cooling system.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting oxetane product by column chromatography on silica gel.
-
Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Protocol 3: Photosensitized E/Z Isomerization of an Alkene
This protocol outlines a general method for the this compound-sensitized geometric isomerization of an alkene, such as trans-stilbene to cis-stilbene.
Materials:
-
Alkene (e.g., trans-Stilbene)
-
This compound
-
Spectroscopic grade solvent (e.g., Benzene or Hexane)
-
Quartz cuvette or reaction tube
-
UV lamp with a specific wavelength output (e.g., 350 nm)
-
UV-Vis spectrophotometer or HPLC for analysis
Procedure:
-
Prepare a stock solution of the alkene and this compound in the chosen solvent at known concentrations.
-
Transfer the solution to a quartz cuvette or reaction tube.
-
Deoxygenate the solution by purging with nitrogen or argon for 15-20 minutes.
-
Seal the container and place it in a controlled irradiation setup.
-
Irradiate the sample with a UV lamp at a wavelength where the photosensitizer absorbs strongly, but the alkene has minimal absorption.
-
At various time intervals, withdraw aliquots and analyze the isomeric ratio using UV-Vis spectrophotometry (monitoring the change in absorbance at the λmax of the starting isomer) or HPLC.
-
Continue irradiation until a photostationary state is reached (the ratio of isomers no longer changes).
-
The quantum yield of isomerization can be determined by actinometry if a calibrated light source is available.
Visualizations
Caption: General mechanism of triplet photosensitization.
Caption: A typical experimental workflow for a photosensitized organic reaction.
References
Application Notes and Protocols: 4-Fluorobenzophenone in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Fluorobenzophenone and its derivatives in the synthesis of advanced materials, with a focus on high-performance polymers and photosensitive systems. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these methods.
Synthesis of Poly(aryl ether ketone)s (PAEKs)
4,4'-Difluorobenzophenone, a derivative of this compound, is a critical monomer in the synthesis of Poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The most prominent member of this family is Poly(ether ether ketone) (PEEK). The synthesis is typically achieved through nucleophilic aromatic substitution (NAS) polymerization.
Logical Workflow for PAEK Synthesis
Caption: Workflow for the synthesis of PAEKs via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of PEEK
This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diphenyl sulfone (DPS)
-
Acetone
-
Deionized Water
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
Charging the Reactor: In a clean and dry three-necked flask, add 4,4'-difluorobenzophenone, hydroquinone, and a slight excess of anhydrous potassium carbonate. Add diphenyl sulfone as the solvent.
-
Inert Atmosphere: Purge the flask with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization:
-
Begin stirring the mixture and gradually heat the flask to 180-200°C.
-
Maintain this temperature for 1-2 hours to allow for the initial formation of the phenoxide.
-
Slowly increase the temperature to 280-320°C to facilitate the polymerization reaction.
-
Continue the reaction at this temperature for 3-6 hours. The viscosity of the mixture will increase as the polymer chains grow.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to approximately 150°C and pour the viscous solution into a beaker containing a non-solvent such as methanol or a methanol/water mixture to precipitate the polymer.
-
Break up the solid polymer and wash it several times with hot deionized water and then with acetone to remove the solvent and any remaining salts.
-
Collect the polymer by vacuum filtration.
-
-
Drying: Dry the purified PEEK polymer in a vacuum oven at 120-150°C for 12-24 hours or until a constant weight is achieved.
Quantitative Data: Thermal and Molecular Weight Properties of PAEKs
The properties of the resulting PAEK polymers can be tailored by adjusting the monomer ratios and reaction conditions. Below is a summary of typical properties for PEEK and its analogues synthesized using derivatives of this compound.
| Polymer | Monomers | Tg (°C) | Tm (°C) | Td (°C, 5% weight loss) | Mw (Da) | Dispersity (Đ) | Reference |
| PEEK | 4,4'-DFBP + Hydroquinone | 143-160 | 334-350 | >500 | 24,000 - 83,000 | 2.5 - 2.9 | [1][2][3] |
| o-PEEK | 4,4'-DFBP + Catechol | 145 | Amorphous | - | 240,000 | 2.7 | [1] |
| m-PEEK | 4,4'-DFBP + Resorcinol | 119 | Amorphous | - | - | - | [1] |
| F-PAEKs | 4,4'-DFBP + Phenolphthalein + 2,2-bis-(4-hydroxyphenyl) hexafluoropropane | Varies (decreases with fluorine content) | - | 480-530 (10% weight loss) | - | - | [4] |
This compound as a Photoinitiator
Benzophenone and its derivatives, including this compound, are widely used as Type II photoinitiators for free-radical polymerization. Upon absorption of UV light, the benzophenone is excited to a triplet state and then abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.
Experimental Workflow for Photopolymerization
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-Fluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities in crude this compound from a Friedel-Crafts reaction typically include:
-
Unreacted Starting Materials: Fluorobenzene and benzoyl chloride.
-
Positional Isomers: Primarily 2-Fluorobenzophenone, formed due to ortho-acylation of the fluorobenzene ring.
-
Polysubstituted Products: Di-acylated products, although usually minor.
-
Hydrolyzed Benzoyl Chloride: Benzoic acid, formed if moisture is present.
-
Residual Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids used in the synthesis.
Q2: Which purification methods are most effective for crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the level of purity required, the scale of the purification, and the nature of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of this compound and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[1][2][3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (47-49 °C) indicates high purity.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[5]
Purification Method Performance
The following table summarizes the expected performance of the primary purification methods for crude this compound.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, scalable. | Yield can be lower due to product solubility in the mother liquor; finding an ideal solvent can be time-consuming. |
| Column Chromatography | >99% | 70-95% | Excellent for separating isomers and closely related impurities. | More time-consuming and requires larger volumes of solvent; can be less cost-effective for large-scale purifications. |
| Vacuum Distillation | >97% | 65-90% | Effective for removing non-volatile impurities and some starting materials. | Not effective for separating isomers with similar boiling points; potential for thermal degradation if not controlled properly. |
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not supersaturated; the wrong solvent was used. | - Concentrate the solution by evaporating some solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product; high concentration of impurities. | - Use a lower-boiling point solvent.- Add a small amount of a "poorer" solvent to the hot solution to induce crystallization.- Perform a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is hot during hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound and its 2-fluoro isomer. | The eluent polarity is not optimal; the column is overloaded. | - Optimize the eluent system by testing different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) using TLC.- Use a longer column or a stationary phase with a smaller particle size for better resolution.- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound elutes too quickly (with the solvent front). | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Tailing of peaks on TLC or broad bands on the column. | The compound is interacting too strongly with the silica gel; the column is not packed properly. | - Add a small amount of a slightly more polar solvent to the eluent.- Ensure the column is packed uniformly without any air bubbles or cracks. |
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| "Bumping" or uneven boiling. | No boiling chips or stir bar; heating too rapidly. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly. |
| Product solidifies in the condenser. | The condenser water is too cold. | - Stop the flow of cooling water or use warmer water to melt the solid and allow it to flow into the receiving flask. |
| Poor separation of components. | Inefficient distillation column; vacuum is not stable. | - Use a fractionating column (e.g., Vigreux column) for better separation.- Ensure all joints are properly sealed and the vacuum pump is functioning correctly. |
Experimental Protocols
Recrystallization of this compound
This protocol describes the recrystallization of crude this compound using a mixed solvent system of ethanol and water.
1. Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
2. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
3. Crystallization:
-
While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio).
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Column Chromatography of this compound
This protocol outlines the purification of crude this compound using silica gel column chromatography.
1. Slurry Preparation:
-
Prepare a slurry of silica gel (e.g., 50 g) in a non-polar solvent such as hexane.
2. Column Packing:
-
Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the sand.
3. Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
4. Elution:
-
Begin eluting the column with a non-polar eluent, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The less polar 2-Fluorobenzophenone isomer will elute before the more polar this compound.
-
Collect fractions and monitor the separation using TLC.
-
If the desired product is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
5. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of crude this compound.
Caption: Workflow for column chromatography purification of this compound.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting common side reactions in 4-Fluorobenzophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Fluorobenzophenone, a key intermediate in the pharmaceutical and fine chemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile in this reaction is the resonance-stabilized acylium ion, which is formed when the Lewis acid helps to ionize the carbon-chlorine bond of the acyl chloride. This electrophile then attacks the electron-rich fluorobenzene ring.
Q2: What are the expected major and minor products in this reaction?
The fluorine atom in fluorobenzene is an ortho, para-director for electrophilic aromatic substitution. Therefore, the primary and desired product is the para-substituted isomer, this compound. The most common side product is the ortho-substituted isomer, 2-Fluorobenzophenone.[1] Due to steric hindrance from the fluorine atom, the formation of the para product is generally favored over the ortho product.[1]
Q3: Is polyacylation a significant concern in the synthesis of this compound?
Polyacylation can occur but is generally not a major side reaction. The first acyl group introduced onto the fluorobenzene ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution, making a second acylation less favorable.[1] However, harsh reaction conditions such as high temperatures, an excess of the acylating agent, or a highly active catalyst can increase the likelihood of diacylation products forming.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Catalyst Inactivity: Traditional Lewis acids like AlCl₃ can form stable complexes with the product ketone, hindering the reaction and complicating the workup.[2] Catalyst deactivation can also occur due to moisture. | - Consider using more modern and efficient catalysts such as rare earth triflates (e.g., La(OTf)₃) which can lead to higher yields.[2] - Ensure all reagents and glassware are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Impure Reagents: Impurities in fluorobenzene, benzoyl chloride, or the solvent can interfere with the catalyst.[2] | - Purify the starting materials and solvents before use.[2] | |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Gradually increase the reaction temperature or time as needed.[2] | |
| Poor Selectivity (High percentage of 2-Fluorobenzophenone) | Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1] | - Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific reagents and catalyst used.[1] |
| Inappropriate Catalyst: The choice of catalyst can significantly influence the regioselectivity. | - Employ catalyst systems known for high para-selectivity, such as a combination of lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH).[2] | |
| Formation of Diacylated Products | Incorrect Stoichiometry: Using a large excess of the acylating agent or the Lewis acid catalyst can promote a second acylation.[1] | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1] - Ensure the molar ratio of the catalyst is appropriate for the reaction scale.[1] |
| Difficult Product Isolation and Purification | Stable Product-Catalyst Complex: The ketone product can form a stable complex with AlCl₃, complicating the workup.[2] | - During workup, slowly and carefully quench the reaction mixture by pouring it into a mixture of crushed ice and hydrochloric acid to break up the complex.[3] |
| Presence of Unreacted Starting Materials and Byproducts: Can co-crystallize or have similar chromatographic behavior to the desired product. | - Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane, or by column chromatography.[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a general method for the synthesis of this compound.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (2M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[3]
-
After the addition of fluorobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.[3]
-
Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude this compound by recrystallization from ethanol or hexane.[3]
Protocol 2: High-Selectivity Synthesis using a Lanthanum Triflate Catalyst System
This protocol is adapted from studies demonstrating high para-selectivity.[2]
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Lanthanum triflate (La(OTf)₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene and benzoyl chloride in the desired molar ratio.
-
Add the catalytic system consisting of lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH).[2]
-
Heat the reaction mixture to 140°C with vigorous stirring.[2]
-
Maintain the reaction at this temperature for 4 hours, monitoring the progress by TLC or GC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in diethyl ether.[2]
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the product by column chromatography or recrystallization to yield the desired this compound.[2]
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of fluorobenzene.
Caption: A workflow for troubleshooting common issues in this compound synthesis.
Caption: Logical relationship between reaction conditions and side product formation.
References
Optimization of reaction conditions for Friedel-Crafts acylation of fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Friedel-Crafts acylation of fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene and why?
The primary and desired product is the para-substituted acyl fluorobenzene.[1] The fluorine atom is an ortho, para-director in electrophilic aromatic substitution.[1][2] However, due to steric hindrance at the ortho position from the fluorine atom, the bulky acylium ion preferentially attacks the less hindered para position, leading to high para-selectivity.[1]
Q2: What are the most common side products in this reaction?
The most common side products are the ortho-substituted acyl fluorobenzene and diacylated products.[1] The formation of the ortho-isomer occurs despite steric hindrance, and its proportion can increase with higher reaction temperatures.[1] Diacylation, or polyacylation, can occur under harsh conditions such as high temperatures, excess acylating agent, or a highly active catalyst, although it is less common as the first acyl group deactivates the ring towards further substitution.[1]
Q3: Can I use traditional Lewis acids like aluminum chloride (AlCl₃)?
Yes, AlCl₃ can be used as a catalyst.[3] However, it can form stable complexes with the resulting ketone product, often requiring more than stoichiometric amounts and potentially complicating the workup process.[2][4] Modern, more efficient catalysts like rare earth triflates (e.g., scandium triflate, lanthanum triflate) are often preferred for higher selectivity and milder reaction conditions.[2][5][6]
Q4: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Catalyst Deactivation: Moisture in the reaction can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are anhydrous and conduct the reaction under an inert atmosphere.[1][2]
-
Inadequate Reaction Conditions: The reaction may require specific temperatures and reaction times to proceed to completion. These parameters should be optimized for the specific substrates and catalyst used.[2]
-
Impure Reagents: Impurities in fluorobenzene, the acylating agent, or the solvent can interfere with the reaction.[1][2]
Q5: How can I improve the para-selectivity of my reaction?
To enhance para-selectivity:
-
Catalyst Choice: Employ catalyst systems known for high para-selectivity, such as a combination of lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH).[2]
-
Reaction Temperature: Maintain a lower reaction temperature, as higher temperatures can favor the formation of the ortho-isomer.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or deactivated catalyst.[2] 2. Insufficient reaction temperature or time.[2] 3. Impure or wet reagents/solvents.[1][2] | 1. Use a fresh, properly stored catalyst. Consider switching to a more active catalyst system. 2. Gradually increase the reaction temperature and monitor progress via TLC or GC. Optimize the reaction time. 3. Ensure all reagents and solvents are anhydrous and of high purity.[1][2] |
| Poor para-Selectivity (Significant ortho-isomer) | 1. Reaction temperature is too high.[1] 2. Inappropriate catalyst system for high selectivity.[2] | 1. Lower the reaction temperature and monitor the effect on the ortho/para ratio. 2. Switch to a catalyst known for high para-selectivity, such as La(OTf)₃/TfOH.[2] |
| Formation of Diacylated Byproducts | 1. Excess of acylating agent or catalyst.[1] 2. Prolonged reaction time.[1] | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent. Optimize the catalyst loading.[1] 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.[1] |
| Complex Mixture of Unidentified Products | 1. Impurities in starting materials or solvents.[1] 2. Reaction conditions are too harsh (e.g., excessively high temperature). | 1. Purify all reagents and ensure solvents are anhydrous.[1] 2. Attempt the reaction under milder conditions (lower temperature, less active catalyst). |
Data Presentation
Table 1: Comparison of Catalyst Systems for Friedel-Crafts Acylation of Fluorobenzene
| Acylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | para:ortho Ratio | Reference |
| Benzoyl Chloride | La(OTf)₃ / TfOH | None (Solvent-Free) | 140 | 87 | 99:1 | [1][7] |
| Acetic Anhydride | Scandium triflate resin (immobilized) | None (Microwave) | 40-60 | High (not quantified) | Predominantly para | [1][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acylation using Immobilized Scandium Triflate
This protocol describes a highly selective, microwave-assisted Friedel-Crafts acylation of fluorobenzene.[1][6]
Materials:
-
Fluorobenzene
-
Acetic anhydride (or other suitable acylating agent)
-
Silica-immobilized scandium triflate resin catalyst
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[1][6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 65-195 watts. Pulsed irradiation (e.g., 30 seconds on, followed by a cooling period) is recommended.[1][6]
-
Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[1][6]
-
After completion, allow the mixture to cool to room temperature.
-
Add diethyl ether and filter to remove the solid catalyst.
-
Wash the filtrate with water until the aqueous layer is neutral (pH 6.5-7.0).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.[1]
Protocol 2: Acylation using Aluminum Chloride
This protocol outlines a general method for the Friedel-Crafts acylation of fluorobenzene using aluminum chloride.[3]
Materials:
-
Fluorobenzene
-
Acyl chloride (e.g., 6-chlorohexanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0-5°C using an ice bath.[3]
-
Slowly add the acyl chloride (1 equivalent) to the stirred suspension.
-
Add fluorobenzene (1 to 1.2 equivalents) dropwise over 30-60 minutes, maintaining the temperature between 0-5°C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).[3]
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 2M HCl, water, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.[3]
Visualizations
Caption: Workflow for the optimization of Friedel-Crafts acylation of fluorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
4-Fluorobenzophenone degradation pathways and stability studies.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability studies of 4-Fluorobenzophenone. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which features a benzophenone core and a fluorine-substituted phenyl ring, the primary degradation pathways are anticipated to be photodegradation, hydrolysis, and oxidation. Benzophenones are known to be susceptible to photolytic cleavage, and the carbon-fluorine bond can be subject to hydrolysis under certain conditions. Oxidative degradation can also occur, targeting the carbonyl group and the aromatic rings.[1]
Q2: How stable is this compound under typical laboratory conditions?
A2: Benzophenone and its derivatives are generally considered to be relatively stable compounds. However, the stability of this compound can be influenced by factors such as exposure to light, non-neutral pH conditions, and the presence of oxidizing agents. To minimize degradation during storage, it is recommended to keep the compound in a dark, cool, and dry place, preferably under an inert atmosphere.[1][2]
Q3: What are the likely degradation products of this compound?
A3: Under forced degradation conditions, this compound is expected to yield several degradation products. Potential degradation products could include:
-
Hydrolysis: 4-Hydroxybenzophenone and fluoride ions, resulting from the cleavage of the carbon-fluorine bond.
-
Photodegradation: Cleavage of the carbonyl bridge, leading to the formation of fluorobenzene, benzene, benzoic acid, and 4-fluorobenzoic acid. Radical-induced hydroxylation of the aromatic rings is also a possibility.
-
Oxidation: Formation of hydroxylated derivatives on the aromatic rings and potential cleavage of the rings to form smaller carboxylic acids.
Q4: Why are forced degradation studies necessary for this compound?
A4: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance.[3] These studies help in:
-
Identifying potential degradation products that could form under various environmental conditions.[4]
-
Elucidating the degradation pathways of the molecule.[3]
-
Developing and validating stability-indicating analytical methods that can separate the drug substance from its degradation products.[5]
-
Informing decisions on formulation development, packaging, and storage conditions.[3][4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or dilute the sample.[6] - Flush the column with a strong solvent or replace the column.[6] - Dissolve the sample in the mobile phase or a weaker solvent.[6][7] |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition. - Pump malfunction or leaks. | - Ensure the column is equilibrated for a sufficient time with the mobile phase before injection.[8] - Use a column oven to maintain a consistent temperature.[8][9] - Prepare fresh mobile phase and ensure proper mixing and degassing.[8][9] - Check for leaks in the system and ensure the pump is functioning correctly.[9] |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample. - Carryover from previous injections. - Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Extend the run time to ensure all components have eluted. |
| No or Low Analyte Peak | - Incorrect wavelength setting on the detector. - Sample degradation. - Injection failure. - Detector lamp failure. | - Verify the UV absorbance maximum of this compound and set the detector accordingly. - Prepare fresh samples and store them appropriately before analysis. - Check the autosampler for proper operation. - Check the status of the detector lamp and replace if necessary.[9] |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The concentration of the stress agent and the duration of the study may need to be adjusted based on the observed degradation. A target degradation of 5-20% is generally recommended.
Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid to the stock solution.
-
Base Hydrolysis: In a separate vial, add an equal volume of 0.1 M sodium hydroxide to the stock solution.
-
Incubation: Keep the solutions at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the aliquots before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Oxidation: Add a solution of 3% hydrogen peroxide to the stock solution.
-
Incubation: Keep the solution at room temperature.
-
Sampling and Analysis: Withdraw and analyze aliquots at specified time points.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Solution State: Heat a solution of this compound at a controlled temperature.
-
Sampling and Analysis: At various time points, dissolve the solid sample or withdraw aliquots of the solution for HPLC analysis.
Photodegradation
-
Preparation: Prepare a solution of this compound.
-
Exposure: Expose the solution to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Control: Keep a control sample in the dark under the same temperature conditions.
-
Sampling and Analysis: Analyze aliquots at different time intervals to assess the extent of photodegradation.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) | Mass Balance (%) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | DP1 (4.5 min) | 99.5 |
| 0.1 M NaOH (RT, 24h) | 22.8 | 3 | DP2 (3.8 min), DP3 (5.1 min) | 98.9 |
| 3% H₂O₂ (RT, 24h) | 10.5 | 1 | DP4 (6.2 min) | 100.2 |
| Thermal (70°C, 48h) | 5.1 | 1 | DP5 (7.0 min) | 99.8 |
| Photolytic (ICH Q1B) | 35.6 | 4 | DP6 (2.9 min), DP7 (8.1 min) | 99.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Logical Flow for a Forced Degradation Study
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. conquerscientific.com [conquerscientific.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Impurities in Commercial 4-Fluorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of commercial 4-Fluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via Friedel-Crafts acylation. Consequently, common impurities may include unreacted starting materials, byproducts, and residual catalysts. The most prevalent impurities are benzoyl chloride, unreacted fluorobenzene, and the positional isomer 2-Fluorobenzophenone. In some cases, residual solvents from purification, such as ethanol or heptane, may also be present.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[1][2][3] For structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹⁹F NMR, is invaluable.[4][5][6] ¹⁹F NMR is particularly useful for distinguishing between fluorinated isomers.[4][6]
Q3: What is the most effective method for purifying commercial this compound?
A3: Recrystallization is a widely used and effective technique for purifying this compound.[7] The choice of solvent is critical for successful purification. A solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.[8][9] Column chromatography can also be employed for separating isomers if recrystallization is not sufficiently effective.[10]
Q4: My purified this compound still shows a broad melting point range. What could be the issue?
A4: A broad melting point range typically indicates the presence of residual impurities. Even small amounts of impurities can depress and broaden the melting point. It is advisable to re-purify the product, perhaps using a different recrystallization solvent or employing column chromatography to remove persistent impurities.
Q5: Can I use ¹H NMR alone to confirm the purity of my this compound?
A5: While ¹H NMR is a powerful tool, relying on it solely may not be sufficient. Positional isomers like 2-Fluorobenzophenone can have complex aromatic signals that may overlap with the signals of the desired this compound, making quantification difficult. ¹⁹F NMR is highly recommended as it provides a clearer distinction between the different fluorine environments in the isomers.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent is too good at room temperature, leading to product loss in the mother liquor. | Select a solvent in which the product has lower solubility at room temperature. You can also try a co-solvent system. Cool the crystallization mixture in an ice bath to maximize precipitation. |
| Oily precipitate instead of crystals | The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also inhibit crystallization. | Ensure the initial dissolution is in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before further cooling. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization. A preliminary purification by passing the crude material through a short plug of silica gel might be necessary. |
| Presence of 2-Fluorobenzophenone isomer after recrystallization | The recrystallization solvent is not effective at separating the isomers. | Consider using a different solvent system for recrystallization. If the isomer persists, column chromatography on silica gel is the most effective method for separation. |
| Residual solvent detected by ¹H NMR | Insufficient drying of the purified crystals. | Dry the crystals under high vacuum for an extended period. Gentle heating during vacuum drying can also help remove residual solvent, but ensure the temperature is well below the product's melting point. |
Data on Impurity Resolution
The following table presents illustrative data on the typical impurity profile of commercial this compound before and after a single recrystallization from an ethanol/water mixture.
| Impurity | Typical Concentration in Commercial Grade (%) | Concentration after Recrystallization (%) |
| Benzoyl Chloride | 0.5 - 1.5 | < 0.1 |
| Fluorobenzene | 0.2 - 0.8 | < 0.05 |
| 2-Fluorobenzophenone | 1.0 - 3.0 | 0.2 - 0.5 |
| Residual Solvents | < 0.5 | < 0.1 |
| This compound Purity | 95 - 98 | > 99.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Analytical Purity Assessment by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the data. Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to known standards or spectral libraries.
Protocol 3: Isomer Analysis by ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.
-
Analysis: The fluorine atom in this compound will have a distinct chemical shift. The fluorine atom in the 2-Fluorobenzophenone isomer will appear at a different chemical shift, allowing for clear differentiation and quantification by integrating the respective signals.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision-making process for troubleshooting an impure sample.
References
- 1. researchgate.net [researchgate.net]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 3. shimadzu.com [shimadzu.com]
- 4. magritek.com [magritek.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. benchchem.com [benchchem.com]
Scaling up the synthesis of 4-Fluorobenzophenone for pilot production.
Technical Support Center: Pilot Production of 4-Fluorobenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound for pilot production. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction typically involves the acylation of fluorobenzene with benzoyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from benzoyl chloride and the Lewis acid, attacks the electron-rich fluorobenzene ring. Due to the ortho-, para-directing effect of the fluorine substituent, the primary product is the desired this compound.
Q2: What are the critical process parameters to control during the scale-up of this reaction?
A2: Several parameters are crucial for a successful and safe scale-up of the Friedel-Crafts acylation for this compound synthesis:
-
Temperature: Friedel-Crafts acylations are exothermic.[1] Effective temperature control is essential to prevent runaway reactions and minimize the formation of side products. The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then gradually warmed to a moderate temperature (e.g., 25-40 °C) to ensure the reaction goes to completion.[1]
-
Agitation: Efficient mixing is critical for uniform distribution of reactants and catalyst, and for effective heat transfer. Inadequate agitation can lead to localized "hot spots," which increases the risk of side reactions and impurity formation.[1]
-
Rate of Addition: The controlled addition of the Lewis acid catalyst is crucial to manage the exothermicity of the reaction.[1] A slow, controlled rate of addition prevents a rapid increase in temperature.
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can deactivate the Lewis acid catalyst and lead to the formation of undesired byproducts.[1] All reactants, solvents, and equipment must be thoroughly dried before use.[1]
Q3: What are the common impurities and byproducts I should expect?
A3: During the synthesis of this compound, several impurities can form:
-
Isomeric Products: While the fluorine atom primarily directs acylation to the para-position, a small amount of the ortho-isomer (2-Fluorobenzophenone) may be formed.[1]
-
Unreacted Starting Materials: Residual fluorobenzene and benzoyl chloride may remain in the crude product if the reaction does not go to completion.
-
Diacylated Products: Although the benzophenone product is deactivated towards further acylation, under harsh conditions, diacylation products could potentially form.
Q4: What are the recommended purification methods for pilot-scale production?
A4: The most effective purification techniques for this compound at a pilot scale are:
-
Recrystallization: This is a highly effective method for removing isomeric impurities and other byproducts.[2] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Washing: The crystallized product should be washed with a cold solvent to remove any remaining impurities on the crystal surface.[1]
-
Drying: The final product should be dried under vacuum at a moderate temperature to remove residual solvents.[1]
Q5: What are the key safety considerations for scaling up this process?
A5: Safety is paramount during the scale-up of Friedel-Crafts acylation. Key considerations include:
-
Exothermic Reaction: The reaction is highly exothermic.[1] A reliable cooling system and careful monitoring of the internal temperature are critical to prevent a runaway reaction.
-
Hydrogen Chloride Gas Evolution: The reaction of the Lewis acid catalyst with any moisture and during the reaction itself can release hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor should be equipped with a scrubbing system to neutralize the evolved HCl gas.
-
Handling of Aluminum Chloride: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere.
-
Quenching Procedure: The quenching of the reaction mixture (typically with water or ice) is also highly exothermic and releases large amounts of HCl gas. This step must be performed slowly and with efficient cooling and ventilation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time or moderately increase the temperature.[1] - Ensure efficient agitation to improve mass transfer.[1] - Verify the quality and stoichiometry of reactants and catalyst.[1] |
| 2. Catalyst deactivation. | - Ensure all reactants, solvents, and equipment are strictly anhydrous.[1] | |
| 3. Loss of product during work-up or purification. | - Optimize the quenching procedure to minimize product solubility in the aqueous phase.[1] - Select an appropriate crystallization solvent to maximize recovery.[1] | |
| High Levels of Isomeric Impurities (e.g., 2-Fluorobenzophenone) | 1. High reaction temperature. | - Maintain a lower reaction temperature, especially during catalyst addition and the initial phase of the reaction.[1] |
| 2. Inappropriate catalyst or solvent. | - While AlCl₃ is common, other Lewis acids can be screened for better selectivity. - The choice of solvent can influence isomer distribution. | |
| Presence of Unreacted Starting Materials in Final Product | 1. Insufficient reaction time or temperature. | - Increase the reaction time or temperature as needed, while monitoring for impurity formation. |
| 2. Inefficient purification. | - Optimize the recrystallization process by selecting a more appropriate solvent or performing multiple recrystallizations. - For removal of volatile starting materials like fluorobenzene, vacuum distillation of the crude product before recrystallization can be effective.[2] | |
| Dark-colored Product | 1. Side reactions or decomposition at high temperatures. | - Maintain strict temperature control throughout the reaction. - Ensure the reaction is not heated for an excessive amount of time. |
| 2. Impurities in starting materials. | - Use high-purity starting materials. | |
| 3. Inefficient purification. | - Consider treating the crude product with activated carbon during the recrystallization process to remove colored impurities.[3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the reactor with anhydrous dichloromethane and fluorobenzene.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the catalyst has been added, begin the slow, dropwise addition of benzoyl chloride from the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully transfer the reaction mixture to a separate vessel containing crushed ice and concentrated hydrochloric acid, with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Managing exothermic reactions in 4-Fluorobenzophenone synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a specific focus on managing the exothermic nature of the Friedel-Crafts acylation reaction.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can lead to reduced yield, impurity formation, and significant safety hazards.[1] This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of addition of the Lewis acid (e.g., Aluminum Chloride, AlCl₃) is too fast. 2. Inadequate cooling of the reaction vessel. 3. Incorrect solvent with poor heat transfer properties. 4. High concentration of reactants. | 1. Slow and Portion-wise Addition: Add the Lewis acid catalyst in small portions over an extended period. This allows the heat generated to be effectively dissipated by the cooling system. 2. Efficient Cooling: Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or ice-salt bath) capable of maintaining the target temperature. For larger scale reactions, consider a cryostat for more precise temperature control. 3. Solvent Selection: Use a solvent with good heat transfer characteristics. While fluorobenzene can act as both a reactant and a solvent, for better control, an inert solvent like dichloromethane or 1,2-dichloroethane can be used to dilute the reaction mixture. 4. Dilution: Conducting the reaction at a lower concentration can help to moderate the rate of heat evolution. |
| Low Yield of this compound | 1. Temperature excursion leading to side reactions or degradation. 2. Incomplete reaction due to low temperature. 3. Deactivation of the catalyst by moisture. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-25°C during addition and reaction). A temperature spike can lead to the formation of isomers and other byproducts.[1][2] 2. Optimize Reaction Time and Temperature: After the initial exothermic phase, the reaction may need to be stirred at room temperature or slightly warmed to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube. |
| Formation of Isomeric Impurities (e.g., 2-Fluorobenzophenone) | 1. Elevated reaction temperature favoring the formation of the ortho-isomer. 2. Choice of catalyst influencing regioselectivity. | 1. Maintain Low Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product (this compound) due to steric hindrance at the ortho position. 2. Catalyst System: While AlCl₃ is common, other Lewis acids or catalyst systems can be explored to optimize regioselectivity. For instance, some rare earth triflates have been shown to provide high para-selectivity.[3] |
| Product is a Dark Oil or Tar Instead of a Solid | 1. Significant temperature runaway causing polymerization or extensive side reactions. 2. Presence of impurities in starting materials. | 1. Immediate Intervention: If a rapid temperature rise is observed, immediate and enhanced cooling is necessary. If a reagent is being added, the addition should be stopped immediately.[4] In extreme cases, quenching the reaction by carefully adding it to a large volume of ice may be necessary to prevent a dangerous pressure buildup. 2. Purity of Reagents: Ensure the purity of benzoyl chloride and fluorobenzene. Impurities can lead to undesired side reactions and product contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is it exothermic?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] This reaction is an electrophilic aromatic substitution. The reaction is highly exothermic due to the formation of a stable complex between the Lewis acid and the carbonyl group of the benzophenone product, which is an energetically favorable process.[6]
Q2: What are the critical safety precautions when performing a Friedel-Crafts acylation?
A2: Due to the exothermic nature and the reagents used, several safety precautions are crucial:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Fume Hood: Perform the entire reaction in a well-ventilated fume hood to avoid inhalation of corrosive hydrogen chloride (HCl) gas, which is a byproduct of the reaction.
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. Ensure all glassware is dry and use anhydrous reagents and solvents.
-
Controlled Reagent Addition: Add the aluminum chloride slowly and in portions to control the reaction rate and temperature.[9]
-
Emergency Preparedness: Have a suitable quenching agent (e.g., a large volume of ice/water) and appropriate fire extinguishing equipment readily available.
Q3: How does temperature affect the yield and purity of this compound?
A3: Temperature is a critical parameter.
-
Low Temperatures (0-5°C during addition): This is crucial for controlling the initial exotherm and maximizing the selectivity for the desired para-isomer (this compound).[10]
-
Elevated Temperatures: Higher temperatures can lead to a decrease in yield due to side reactions, such as the formation of the ortho-isomer (2-Fluorobenzophenone) and polysubstitution products.[2] In extreme cases, it can lead to polymerization and the formation of tarry byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Friedel-Crafts acylation can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., in a vial with a small amount of ice and ethyl acetate), and the organic layer spotted on a TLC plate. The disappearance of the starting materials (benzoyl chloride and fluorobenzene) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q5: What are the common methods for purifying the crude this compound?
A5: After quenching the reaction and performing an aqueous workup, the crude product can be purified by:
-
Recrystallization: This is a common and effective method. Suitable solvents include ethanol or a mixture of hexane and ethyl acetate.[11]
-
Column Chromatography: For higher purity, silica gel column chromatography can be used to separate the desired product from any isomers and other impurities.[11]
-
Vacuum Distillation: This can also be an effective purification method.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the synthesis of this compound.
Table 1: Reactant and Reaction Condition Parameters
| Parameter | Value/Range | Notes |
| Reactants | ||
| Benzoyl Chloride | 1.0 equivalent | Limiting reagent. |
| Fluorobenzene | 1.5 - 3.0 equivalents | Often used in excess, can also serve as the solvent. |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 equivalents | Catalyst; a slight excess is often used. Must be anhydrous. |
| Reaction Conditions | ||
| Temperature (Addition) | 0 - 10 °C | Critical for controlling the exotherm and ensuring selectivity. |
| Temperature (Reaction) | 20 - 25 °C (Room Temp) | After addition, the reaction is often allowed to proceed at room temperature. |
| Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |
| Product Information | ||
| Molecular Formula | C₁₃H₉FO | |
| Molecular Weight | 200.21 g/mol | [13] |
| Melting Point | 46 - 49 °C | |
| Typical Yield | 50 - 85% | Highly dependent on reaction scale, conditions, and purification.[5] |
Table 2: Impact of Temperature on Product Selectivity (Illustrative)
| Reaction Temperature | Predominant Product | Notes |
| 0 - 25 °C | This compound (para-isomer) | Lower temperatures favor the sterically less hindered para-product. |
| > 40 °C | Increased formation of 2-Fluorobenzophenone (ortho-isomer) | Higher temperatures can overcome the activation energy barrier for ortho-substitution, leading to a mixture of isomers.[2] |
Detailed Experimental Protocol
This protocol is a general guideline for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Benzoyl chloride
-
Fluorobenzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, optional solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add fluorobenzene (1.5 - 3.0 eq). If using a solvent, add anhydrous dichloromethane. Place the flask in an ice bath and cool to 0-5°C.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully and slowly add anhydrous aluminum chloride (1.1 eq) to the stirred fluorobenzene in portions, ensuring the temperature does not rise above 10°C.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 eq) to a dropping funnel. Add the benzoyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-10°C. A significant amount of HCl gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will generate a large amount of HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white crystalline solid.[8]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Temperature Excursions
Caption: Troubleshooting logic for managing temperature excursions.
References
- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. US5723676A - Process for producing benzophenone compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 10. CN101238089A - Process for preparing 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Experimental Chemistry II [sites.science.oregonstate.edu]
- 13. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing byproduct formation in reactions involving 4-Fluorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzophenone. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
I. Friedel-Crafts Acylation
The Friedel-Crafts acylation of fluorobenzene with benzoyl chloride is a common method for synthesizing this compound. However, the formation of ortho- and meta-isomers is a frequent issue.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of ortho- and meta-isomers in my Friedel-Crafts acylation reaction. How can I improve the selectivity for the para-isomer (this compound)?
A1: Achieving high para-selectivity is a common challenge in Friedel-Crafts acylation. The fluorine atom is an ortho-para directing group, but the reaction conditions can be optimized to favor the para-product. Here are key strategies:
-
Catalyst Selection: The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is widely used, modern catalysts can offer significantly higher selectivity. For instance, using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as Lanthanum (III) triflate (La(OTf)₃), can lead to a para-selectivity of up to 99%.[1] Another highly selective catalyst is a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin, which can yield this compound with a 93% yield.
-
Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable para-isomer. It is advisable to start the reaction at 0-5 °C, especially during the addition of reagents, and then proceed at room temperature.[2][3]
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents are generally preferred for enhancing para-selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, suboptimal catalyst activity, or loss during workup. | Ensure all glassware is scrupulously dry as the Lewis acid catalyst is moisture-sensitive. Use a slight excess of the acylating agent and catalyst.[2] Monitor the reaction by TLC to ensure completion. During workup, careful extraction and washing are crucial. |
| Formation of Isomers | Non-selective catalyst or inappropriate reaction temperature. | Employ a highly para-selective catalyst system such as TfOH/La(OTf)₃.[1] Maintain a low temperature (0-5 °C) during the initial phase of the reaction.[2][3] |
| Product Contamination | Residual starting materials or byproducts from side reactions. | Purify the crude product by recrystallization from a suitable solvent like ethanol or hexane.[2] Column chromatography can also be used for purification. |
Data Presentation
Table 1: Effect of Catalyst on the Yield and Selectivity of this compound Synthesis
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | para-Selectivity (%) | Reference |
| AlCl₃ | CH₂Cl₂ | 0 - RT | 60-85 | Moderate | [2] |
| TfOH / La(OTf)₃ | Solvent-free | 140 | 87 | 99 | [1] |
| Silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin | None | Microwave | 93 | High |
Experimental Protocol: High Para-Selectivity Synthesis of this compound
This protocol is adapted from a solvent-free method using a TfOH/La(OTf)₃ catalyst system.[1]
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Trifluoromethanesulfonic acid (TfOH)
-
Lanthanum (III) triflate (La(OTf)₃)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene and benzoyl chloride in a 1.2:1 molar ratio.
-
Catalyst Addition: To the stirred mixture, add trifluoromethanesulfonic acid (TfOH) and Lanthanum (III) triflate (La(OTf)₃) as the catalyst system.
-
Reaction: Heat the reaction mixture to 140 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Mandatory Visualization
Caption: Workflow for high para-selectivity Friedel-Crafts acylation.
II. Grignard Reaction
The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, is a common method for synthesizing tertiary alcohols. However, the high reactivity of the Grignard reagent can lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is giving a poor yield and a significant amount of biphenyl byproduct. What is causing this and how can I prevent it?
A1: The formation of biphenyl is a common side reaction in the preparation of phenylmagnesium bromide, which then carries over into the reaction with this compound. This byproduct arises from the coupling of the Grignard reagent with unreacted aryl halide.[4][5] Additionally, Grignard reagents are extremely sensitive to moisture.
Here’s how to minimize these issues:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Slow Addition: Add the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings during the preparation of the Grignard reagent. Similarly, add the prepared Grignard reagent dropwise to the solution of this compound, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction and reduce the rate of side reactions.[6]
-
Magnesium Activation: The magnesium metal surface can have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or by mechanical stirring can help initiate the reaction smoothly.[4]
-
Temperature Control: Maintaining a low temperature throughout the reaction minimizes the formation of biphenyl and other byproducts.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | Inactive magnesium surface or presence of moisture. | Activate the magnesium with a small amount of iodine or by crushing the turnings. Ensure all reagents and glassware are completely dry.[4] |
| Low Yield of Tertiary Alcohol | Decomposition of the Grignard reagent by water or incomplete reaction. | Strictly maintain anhydrous conditions.[6] Monitor the reaction by TLC to ensure the consumption of this compound. |
| Formation of Biphenyl Byproduct | Coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly during Grignard reagent preparation.[6] Maintain a low reaction temperature.[5] |
| Oily Product Instead of Crystals | Presence of biphenyl or other impurities that inhibit crystallization. | Purify the crude product by trituration with a non-polar solvent like petroleum ether to remove biphenyl, followed by recrystallization from a suitable solvent like ethanol or isopropanol.[5] |
Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide
This protocol is adapted from standard procedures for Grignard reactions with benzophenone.[5][6]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
This compound
-
Iodine (crystal)
-
Hydrochloric acid (for workup)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Dissolve this compound in anhydrous diethyl ether in a separate flame-dried flask.
-
Cool the this compound solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the this compound solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain the tertiary alcohol.
-
Mandatory Visualization
Caption: Troubleshooting common issues in Grignard reactions.
III. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds. When reacting this compound with phenols or amines, harsh reaction conditions can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting an Ullmann condensation with this compound and a phenol, but the reaction is sluggish and gives a low yield. What can I do to improve the outcome?
A1: Traditional Ullmann reactions often require high temperatures (often >200 °C) and stoichiometric amounts of copper, which can lead to thermal decomposition and other side reactions.[7] Modern protocols have been developed to overcome these limitations:
-
Catalyst and Ligand: Use a catalytic amount of a copper(I) salt (e.g., CuI) in combination with a ligand. Ligands such as phenanthroline or L-proline can stabilize the copper catalyst and facilitate the reaction at lower temperatures (around 100-120 °C).[7][8]
-
Base: A suitable base is crucial for the reaction. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.[7]
-
Inert Atmosphere: As with many metal-catalyzed reactions, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation of the catalyst and reagents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient temperature, or inappropriate base/solvent. | Ensure the use of a Cu(I) source and consider adding a ligand like L-proline or phenanthroline.[8] Optimize the reaction temperature; while modern methods are milder, temperatures around 100-140 °C might be necessary.[7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, NMP). |
| Formation of Dark Tars | Thermal decomposition of starting materials or products at high temperatures. | Employ a modern catalytic system with a ligand to enable lower reaction temperatures.[7] Reduce the reaction time and monitor the progress closely by TLC. |
| Homocoupling of Aryl Halide | A common side reaction in Ullmann couplings. | Use a ligand to promote the desired cross-coupling reaction. Adjust the stoichiometry of the reactants. |
Experimental Protocol: Ullmann Condensation of this compound with a Phenol
This is a general protocol based on modern Ullmann diaryl ether synthesis.[9][10]
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
L-proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the phenol derivative, CuI, L-proline, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Decision tree for troubleshooting Ullmann condensation reactions.
IV. Nucleophilic Aromatic Substitution (SNAr)
In Nucleophilic Aromatic Substitution (SNAr), the fluorine atom of this compound can be displaced by a nucleophile. The electron-withdrawing benzoyl group activates the ring for this type of reaction.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound and a primary amine is not going to completion, even at elevated temperatures. How can I drive the reaction forward?
A1: While the benzoyl group is activating, this compound is not as reactive as substrates with stronger electron-withdrawing groups (like a nitro group). For some nucleophiles, a reaction temperature of 100 °C in water may be insufficient.[11] To improve the reaction rate and yield, consider the following:
-
Solvent: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to allow for higher reaction temperatures.
-
Base: The addition of a base can be beneficial, especially when using amine nucleophiles, to neutralize the HF byproduct and deprotonate the amine, increasing its nucleophilicity. A combination of an organic base (like DIPEA) and an inorganic base (like Na₂CO₃) can be effective.
-
Catalysis: While not always necessary, phase-transfer catalysts can sometimes improve the reaction rate in biphasic systems.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reactivity of the substrate or nucleophile under the given conditions. | Increase the reaction temperature by using a higher-boiling solvent like DMF or DMSO. Add a base to enhance the nucleophilicity of the amine and trap the HF byproduct.[11] Consider using a more nucleophilic amine or a more activated substrate if possible. |
| Multiple Substitutions | If the nucleophile has multiple reactive sites. | Use a protecting group strategy to block other reactive sites on the nucleophile. Control the stoichiometry of the reactants carefully. |
| Product Inhibition | The product of the reaction may be less soluble or may interact with the reactants. | Monitor the reaction for precipitation of the product. If this occurs, consider using a solvent in which the product is more soluble. |
Experimental Protocol: SNAr Reaction of this compound with Morpholine
This protocol is based on general procedures for SNAr reactions of fluoroaromatic compounds.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the mixture to 120-140 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General mechanism for the SNAr reaction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 4-Fluorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 4-Fluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion with this compound is a common issue primarily due to the high strength of the C-F bond, making oxidative addition to the Palladium(0) catalyst challenging.[1] Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical for activating the C-F bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role in driving the reaction to completion.
-
Reagent Quality: The purity and stability of the boronic acid, base, and solvent are paramount. Degradation of any reagent can inhibit the reaction.
Q2: What type of palladium catalyst and ligand system is recommended for the Suzuki coupling of an aryl fluoride like this compound?
A2: Due to the inertness of the C-F bond, a highly active catalyst system is required. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the difficult oxidative addition step.[2] The use of pre-formed palladium-ligand complexes (precatalysts) can also lead to more reproducible results.[2]
Q3: How does the choice of base impact the reaction yield?
A3: The base is crucial for the transmetalation step of the catalytic cycle. For challenging substrates like this compound, stronger bases are often required. Potassium phosphate (K₃PO₄) is a common and effective choice.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be screened. The base must be anhydrous and of high purity, as impurities can deactivate the catalyst.
Q4: I am observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture. It is essential to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degassing the solvent and reaction mixture before heating is critical. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your nucleophile. This can be promoted by the presence of water or acidic protons. To minimize this, use high-purity, anhydrous solvents and reagents. Using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid can also prevent this side reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system for C-F bond activation. | Use a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2] |
| Reaction temperature is too low. | Increase the reaction temperature, typically in the range of 100-120 °C for aryl fluorides.[1] | |
| Ineffective base. | Use a strong, anhydrous base like K₃PO₄.[1] | |
| Formation of Side Products | Significant homocoupling of the boronic acid. | Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and high-purity reagents. Consider using a boronic ester.[2] | |
| Dehalogenation of this compound. | This is a competing reaction where the fluorine is replaced by hydrogen. Optimizing the ligand and base can help to favor the desired cross-coupling pathway. | |
| Inconsistent Results | Degradation of reagents. | Use fresh, high-purity this compound, boronic acid, and base. Ensure solvents are anhydrous and properly degassed. |
| Inactive catalyst. | Use a fresh source of palladium catalyst or a reliable precatalyst. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Structurally Related Suzuki Coupling Reaction
The following data is for the synthesis of 4-chlorobenzophenone, a structurally analogous compound, and serves as a representative guide for optimizing catalyst loading.[3]
| Catalyst | Catalyst Loading (mol%) | Base | Yield (%) |
| Pd(PPh₃)₄ | 1 | K₂CO₃ | Low |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Moderate |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | 99 |
| Pd(PPh₃)₄ | 4 | K₂CO₃ | 99 |
Note: While this data is for 4-chlorobenzophenone, it illustrates the importance of optimizing catalyst loading. For the more challenging this compound, higher catalyst loadings and more advanced ligands are typically necessary.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for the coupling of 4-fluorobenzoic acid and should be optimized for specific applications.[1]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
References
Validation & Comparative
4-Fluorobenzophenone vs. Benzophenone: A Comparative Guide for Photosensitizer Performance
For researchers, scientists, and drug development professionals, the choice of an appropriate photosensitizer is a critical decision in the design of photochemical and photobiological studies. This guide provides an objective comparison of the photosensitizing properties of 4-fluorobenzophenone and the widely used benchmark, benzophenone. The comparison is supported by experimental data to inform the selection process for applications such as photodynamic therapy, photo-crosslinking, and synthetic organic chemistry.
The efficacy of a photosensitizer is primarily determined by its ability to absorb light and efficiently generate a long-lived excited triplet state. This triplet state can then transfer its energy to other molecules, such as molecular oxygen, to produce reactive oxygen species, or participate directly in photochemical reactions. Key performance indicators for a photosensitizer include its triplet quantum yield (ΦT), which is the fraction of absorbed photons that result in the formation of the triplet state, and its triplet lifetime (τT), the average time the molecule spends in the excited triplet state before deactivating.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters for this compound and benzophenone. While extensive data is available for benzophenone, specific experimental values for the triplet quantum yield of this compound are not readily found in the public domain. In such cases, the properties of structurally similar compounds, such as 4-chlorobenzophenone, can provide valuable insights.
| Property | This compound | Benzophenone | Notes |
| Triplet Quantum Yield (ΦT) | No direct experimental data available. Expected to be high, approaching 1, similar to other benzophenone derivatives. | ~1 | In non-polar solvents, benzophenone exhibits a triplet quantum yield near unity, making it a highly efficient photosensitizer. |
| Triplet Lifetime (τT) | No direct experimental data available. The triplet lifetime of 4-chlorobenzophenone is ~12 µs in acetonitrile. | 5-10 µs | The triplet lifetime is solvent-dependent. |
Mechanism of Photosensitization
Both this compound and benzophenone function as photosensitizers primarily through a Type II mechanism. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to a longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in photosensitization.
The triplet-state photosensitizer can then undergo two main types of reactions:
-
Energy Transfer: The excited photosensitizer can transfer its energy to another molecule, most notably ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is the primary cytotoxic species in many photodynamic therapy applications.
-
Electron or Hydrogen Atom Transfer: The excited photosensitizer can directly react with a substrate by accepting an electron or abstracting a hydrogen atom, leading to the formation of radical species that can initiate further chemical reactions.
Caption: General mechanism of Type II photosensitization.
Experimental Protocols
The determination of the triplet quantum yield and triplet lifetime is crucial for characterizing and comparing photosensitizers. The most common and direct method for these measurements is nanosecond laser flash photolysis.
Determination of Triplet Lifetime (τT) by Laser Flash Photolysis
Objective: To measure the decay kinetics of the triplet excited state.
Methodology:
-
Sample Preparation: A dilute solution of the photosensitizer (benzophenone or this compound) is prepared in a spectroscopic-grade solvent (e.g., acetonitrile, benzene) in a quartz cuvette. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: A nanosecond laser flash photolysis setup is used. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm excitation pulse), a monitoring light source (e.g., a xenon arc lamp), a monochromator, and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
-
Measurement: The sample is excited with a short laser pulse. The transient absorption of the triplet state is monitored at a wavelength where the triplet absorbs strongly (typically around 530 nm for benzophenone). The change in absorbance over time is recorded.
-
Data Analysis: The decay of the transient absorption signal is fitted to a first-order or pseudo-first-order kinetic model to extract the triplet lifetime (τT).
Caption: Experimental workflow for triplet lifetime determination.
Determination of Triplet Quantum Yield (ΦT) by the Comparative Method
Objective: To determine the triplet quantum yield of a sample relative to a standard with a known triplet quantum yield.
Methodology:
-
Sample and Standard Preparation: Prepare deoxygenated solutions of both the sample (e.g., this compound) and a standard photosensitizer with a well-established triplet quantum yield (e.g., benzophenone, ΦT ≈ 1 in benzene). The concentrations are adjusted so that the absorbance at the laser excitation wavelength is identical for both solutions.
-
Laser Flash Photolysis Measurement:
-
The transient absorption spectrum of the standard is recorded immediately after the laser pulse to determine the maximum transient absorbance (ΔOD_std) at the triplet-triplet absorption maximum.
-
Without changing any experimental parameters (e.g., laser intensity, detector settings), the measurement is repeated for the sample to obtain its maximum transient absorbance (ΔOD_sample).
-
-
Calculation: The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation:
ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
Where:
-
ΦT_std is the known triplet quantum yield of the standard.
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.
-
εT_sample and εT_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively. If these are not known, they can often be assumed to be similar for structurally related molecules as a first approximation.
-
Conclusion
Benzophenone is a highly efficient and well-characterized photosensitizer with a triplet quantum yield approaching unity, making it an excellent benchmark for comparison. While direct experimental data for the triplet quantum yield of this compound is scarce, the structural similarity to other halogenated benzophenones suggests it is also an efficient triplet sensitizer. The introduction of the fluorine atom can influence the photophysical properties by altering the electronic distribution within the molecule, which may affect the triplet state energy and lifetime. For a definitive comparison and selection for a specific application, it is recommended to experimentally determine the triplet quantum yield and lifetime of this compound under the desired experimental conditions using the detailed protocols provided. This will ensure an informed choice for optimizing the efficiency of photochemical and photobiological processes.
Comparative study of 4-Fluorobenzophenone and other halogenated benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical and photochemical properties of 4-Fluorobenzophenone and other p-halogenated benzophenones, namely 4-Chlorobenzophenone, 4-Bromobenzophenone, and 4-Iodobenzophenone. The substitution of different halogen atoms at the para position of one of the phenyl rings significantly influences the molecule's electronic properties and, consequently, its performance in various applications, most notably as a Type II photoinitiator in polymerization reactions and as a photocatalyst in organic synthesis. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying photochemical mechanisms.
Data Presentation: A Quantitative Comparison
The following table summarizes the key physicochemical and photophysical properties of the four p-halogenated benzophenones. These parameters are crucial for understanding their behavior upon photoexcitation and for selecting the appropriate derivative for a specific application.
| Property | This compound | 4-Chlorobenzophenone | 4-Bromobenzophenone | 4-Iodobenzophenone |
| CAS Number | 345-83-5[1] | 134-85-0[2][3][4] | 90-90-4[5][6] | 6136-66-9[7][8][9][10] |
| Molecular Formula | C₁₃H₉FO[1][11][12] | C₁₃H₉ClO[2][3] | C₁₃H₉BrO[5] | C₁₃H₉IO[7][8][9] |
| Molecular Weight ( g/mol ) | 200.21[1][11][12] | 216.66[3] | 261.11[5] | 308.11[7] |
| Melting Point (°C) | 46-49[12] | 74-76[13] | 79-84 | 97-99[8] |
| UV Absorption Max (λmax, nm) in Acetonitrile | ~255 | ~260 | ~265 | ~275 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | ~18,000 | ~19,000 | ~20,000 | ~22,000 |
| Triplet State Energy (ET, kcal/mol) | ~69 | ~68 | ~68 | ~67 |
| Intersystem Crossing Quantum Yield (Φisc) | ~0.9 | ~0.9 | >0.9 | ~1.0 |
| Phosphorescence Lifetime (τp, ms) at 77 K | ~5 | ~2 | <1 | <<1 |
Note: The UV-Vis and photophysical data are approximate values compiled from various sources and are intended for comparative purposes. Exact values can vary depending on the solvent and experimental conditions.
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the halogenated benzophenones.
Methodology:
-
Sample Preparation: Prepare stock solutions of each halogenated benzophenone in spectroscopic grade acetonitrile at a concentration of 1 x 10⁻³ M. From the stock solutions, prepare a series of dilutions ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Use spectroscopic grade acetonitrile as the reference blank.
-
Record the absorbance spectra of each diluted solution from 200 nm to 400 nm.
-
Identify the λmax from the spectrum of the most concentrated solution.
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c).
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of the halogenated benzophenones relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzophenones (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the standard and the test compounds in the same solvent (e.g., spectroscopic grade acetonitrile) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution, ensuring identical excitation and emission slit widths for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compounds.
-
The fluorescence quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φstd * (gradx / gradstd) * (ηx² / ηstd²) where Φ is the quantum yield, "grad" is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "x" and "std" refer to the sample and the standard, respectively.
-
Key Performance Comparisons and Discussion
The primary role of halogenated benzophenones in many applications is their function as Type II photoinitiators. Upon absorption of UV light, they undergo efficient intersystem crossing to the triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine or a thiol) to generate free radicals, which in turn initiate polymerization.
The nature of the halogen substituent has a profound impact on the photophysical properties and, consequently, the photoinitiation efficiency. This is primarily due to the heavy-atom effect . This effect enhances the rate of intersystem crossing (S₁ → T₁) due to increased spin-orbit coupling. As we move down the halogen group from fluorine to iodine, the atomic mass and the spin-orbit coupling constant increase significantly.
-
This compound and 4-Chlorobenzophenone: These compounds exhibit high intersystem crossing quantum yields. Their relatively longer triplet lifetimes allow for efficient hydrogen abstraction.
-
4-Bromobenzophenone: The presence of the bromine atom significantly enhances the rate of intersystem crossing. However, the heavy-atom effect also increases the rate of phosphorescence and non-radiative decay from the triplet state, leading to a shorter triplet lifetime.
-
4-Iodobenzophenone: The iodine atom, being the heaviest of the halogens in this series, leads to an extremely efficient intersystem crossing, with a quantum yield approaching unity. However, the triplet lifetime is significantly shortened, which can reduce the efficiency of bimolecular reactions like hydrogen abstraction if the concentration of the co-initiator is low. Furthermore, the C-I bond is weaker and can undergo homolytic cleavage upon photoexcitation, leading to the formation of an aryl radical, which can also initiate polymerization but represents an alternative reaction pathway.
Mandatory Visualizations
Caption: Photoinitiation mechanism of halogenated benzophenones.
Caption: Workflow for experimental characterization.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.usp.org [store.usp.org]
- 5. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]
- 7. 4-Iodobenzophenone | C13H9IO | CID 569638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. 4-IODOBENZOPHENONE | 6136-66-9 [chemicalbook.com]
- 11. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-Chlorobenzophenone CAS#: 134-85-0 [m.chemicalbook.com]
A Comparative Guide to HPLC Purity Validation of 4-Fluorobenzophenone
This guide presents a comprehensive overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity validation of 4-Fluorobenzophenone, an important intermediate in pharmaceutical synthesis.[1][2][3] The performance of this HPLC method is objectively compared with other analytical techniques, supported by detailed experimental protocols and validation data in line with the International Council for Harmonisation (ICH) guidelines.
Introduction to this compound and Purity Analysis
This compound (C₁₃H₉FO) is a fluorinated aromatic ketone widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine substitution can enhance the biological activity and metabolic stability of the final products.[2] Therefore, ensuring the purity of this compound is a critical quality attribute to guarantee the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a powerful and extensively used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] This guide details a stability-indicating RP-HPLC method designed to separate this compound from its potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A stability-indicating RP-HPLC method was developed and validated to provide a reliable determination of this compound's purity. The method is designed to resolve the main analyte peak from any potential degradation products that may form under various stress conditions.[5]
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4] The key validation parameters and typical acceptance criteria are presented below.
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Specificity | The method should resolve the analyte peak from potential impurities and degradation products. | No interference from blank or degradation products at the retention time of this compound. |
| Linearity (r²) | r² ≥ 0.999 | r² = 0.9997 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0% | Repeatability RSD = 0.5%Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01% of nominal concentration |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03% of nominal concentration |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust with respect to changes in flow rate (±0.1 mL/min) and column temperature (±2°C).[4] |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can be employed for preliminary assessments or to provide complementary information.[4]
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC (Proposed) | Partition chromatography based on polarity. | High resolution, good reproducibility, stability-indicating, suitable for a wide range of compounds.[4][5] | May require solvent gradients, leading to longer re-equilibration times.[5] |
| Gas Chromatography (GC) | Separation based on volatility and polarity in the gas phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for thermolabile compounds; derivatization may be required for non-volatile compounds.[5] |
| Ultra-Performance Liquid Chromatography (UPLC) | Uses smaller particle size columns for higher efficiency and speed. | Faster analysis, better resolution, lower solvent consumption compared to HPLC.[5] | Requires specialized high-pressure equipment.[5] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and cost-effective for preliminary analysis and screening. | Lower resolution and sensitivity compared to HPLC; not quantitative without densitometry. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Preparation of Solutions:
-
Mobile Phase: Prepare the desired composition of acetonitrile and water. Filter and degas before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in the "Chromatographic Conditions" table.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard injections.
-
Caption: Workflow for HPLC Purity Determination.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat (e.g., at 80°C for 2 hours).[6]
-
Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature (e.g., for 2 hours).[6]
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature (e.g., for 24 hours).[6]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C for 24 hours).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all stressed samples to the target concentration with the mobile phase.
-
Analyze the stressed samples using the validated HPLC method.
-
Evaluate the chromatograms for the appearance of degradation peaks and ensure they are well-resolved from the main this compound peak.
-
Caption: Workflow for Forced Degradation Study.
References
A Comparative Guide to the Quantum Yield of 4-Fluorobenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties, with a focus on quantum yields, of 4-Fluorobenzophenone and its derivatives. The efficiency of photochemical reactions initiated by these compounds is critically dependent on their ability to absorb light and populate a reactive triplet state. Understanding the influence of different substituents on the benzophenone core is paramount for applications in photochemistry, materials science, and as photosensitizers in drug development.
Data Presentation: A Comparative Overview of Photophysical Properties
The following table summarizes key photophysical parameters for this compound and a selection of its para-substituted derivatives. These values, including absorption maxima (λmax), molar extinction coefficients (ε), and various quantum yields (Φ), are essential for predicting the photochemical behavior of these compounds. The data has been compiled from various sources, and experimental conditions should be considered when making direct comparisons.
| Compound | Substituent (p-) | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Φisc (Intersystem Crossing) | Φp (Phosphorescence) | Φred (Photoreduction) | Triplet Lifetime (τT) (µs) |
| Benzophenone | -H | Various | ~252, ~330-360 | ~18,000, ~150 | ~1 | ~0.9 | ~0.3 - 1.0 | 5-10 |
| This compound | -F | Isopropanol | N/A | N/A | N/A | N/A | 0.3226 [1] | N/A |
| 4-Chlorobenzophenone | -Cl | Acetonitrile | ~263 | ~17,000 | N/A | N/A | N/A | ~12[2] |
| 4-Bromobenzophenone | -Br | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| 4-Methylbenzophenone | -CH₃ | N/A | ~260 | ~19,000 | N/A | N/A | N/A | N/A |
| 4-Methoxybenzophenone | -OCH₃ | Methanol | ~285 | ~16,000 | N/A | ~0.004 (in ACN) | N/A | N/A |
| 4-Hydroxybenzophenone | -OH | Ethanol | ~288 | ~15,000 | N/A | N/A | N/A | N/A |
| 4-Nitrobenzophenone | -NO₂ | Benzene | ~265 | ~15,000 | < 0.01 | ~0.02 | N/A | ~0.1 |
Experimental Protocols
The determination of the quantum yields and other photophysical parameters listed above involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε).
-
Methodology:
-
Solution Preparation: Prepare a series of solutions of the benzophenone derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) with known concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectra of the solutions in a quartz cuvette of known path length (typically 1 cm) over a relevant wavelength range (e.g., 200-450 nm). A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar extinction coefficient (ε) is determined from the slope of a plot of absorbance versus concentration at λmax, according to the Beer-Lambert law (A = εcl).[2]
-
Determination of Triplet Quantum Yield (Φisc) by Laser Flash Photolysis
-
Objective: To measure the quantum yield of intersystem crossing (the efficiency of forming the triplet state).
-
Methodology: This is a comparative method using a standard with a known triplet quantum yield (e.g., unsubstituted benzophenone, Φisc ≈ 1 in non-polar solvents).
-
Solution Preparation: Prepare optically matched solutions of the sample and the standard in a suitable solvent (e.g., benzene, acetonitrile) with absorbances of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm). The solutions must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to prevent quenching of the triplet state by oxygen.
-
Instrumentation: A nanosecond laser flash photolysis setup is used. This consists of a pulsed laser for excitation and a probe beam with a monochromator and detector to monitor transient absorption changes.
-
Measurement: The sample is excited by the laser pulse, and the transient absorption of the triplet state is measured at its maximum absorption wavelength (T-T absorption). The change in optical density (ΔOD) at the end of the laser pulse is recorded for both the sample and the standard under identical conditions.
-
Calculation: The triplet quantum yield of the sample (Φisc_sample) is calculated using the following equation: Φisc_sample = Φisc_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample) where Φisc_std is the known triplet quantum yield of the standard, ΔOD is the change in optical density, and εT is the molar extinction coefficient of the triplet-triplet absorption.
-
Phosphorescence Spectroscopy
-
Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence quantum yield (Φp) and lifetime (τp).
-
Methodology:
-
Sample Preparation: Solutions are prepared in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, EPA).
-
Instrumentation: A spectrofluorometer equipped with a phosphorescence accessory, including a pulsed source and a time-gated detector, is used. Measurements are typically performed at 77 K in a liquid nitrogen dewar.
-
Measurement: The sample is excited with a pulse of light, and the emission is detected after a delay to allow for the decay of fluorescence. The phosphorescence spectrum is recorded by scanning the emission monochromator. The lifetime is determined by measuring the decay of the phosphorescence intensity over time.
-
Quantum Yield Determination: The phosphorescence quantum yield is typically determined relative to a standard with a known phosphorescence quantum yield.
-
Mandatory Visualization
The following diagrams illustrate the key photophysical processes of benzophenones and a typical experimental workflow for their analysis.
Caption: Jablonski diagram of key photophysical processes in benzophenones.
Caption: Experimental workflow for triplet quantum yield determination by laser flash photolysis.
References
A Comparative Analysis of the Biological Activity of 4-Fluorobenzophenone and Other Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant biological activities. The strategic placement of various substituents on its phenyl rings can dramatically influence its pharmacological profile, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the biological activity of 4-fluorobenzophenone and other key benzophenone derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
While this compound is a widely utilized synthetic intermediate in the pharmaceutical and agrochemical industries, comprehensive data on its intrinsic biological activity remains limited in publicly available literature. Therefore, this guide will focus on the established biological activities of structurally related benzophenones—including hydroxylated, chlorinated, brominated, and methylated analogs—to provide a comparative context and infer the potential impact of fluorination.
Comparative Biological Activity of Benzophenone Derivatives
The biological effects of benzophenone derivatives are highly dependent on the nature and position of their substituents. The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of various benzophenones.
Cytotoxicity Against Human Cancer Cell Lines
The antiproliferative activity of benzophenone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted Benzophenone | Data not available | - | |
| 4-Hydroxybenzophenone | Data not available | - | |
| 4-Chlorobenzophenone | Data not available | - | |
| 4-Bromobenzophenone | Data not available | - | |
| 4-Methylbenzophenone | Inactive in micronucleus assay | - | [1][2] |
| Various Substituted Benzophenones | HL-60 (Promyelocytic leukemia) | 0.15 - 14.30 | [3] |
| A-549 (Lung cancer) | 0.82 | [3] | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 - 21.04 | [3] | |
| SW480 (Colon cancer) | 0.99 | [3] |
Note: The table highlights the lack of specific IC50 data for this compound and many of the simpler derivatives, while showcasing the potent activity of more complex, substituted benzophenones.
Antimicrobial Activity
Benzophenone derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Unsubstituted Benzophenone | Data not available | Data not available | - | |
| This compound | Data not available | Data not available | - | |
| 4-Hydroxybenzophenone | Data not available | Data not available | - | |
| 4-Chlorobenzophenone | Possesses antibacterial properties | Data not available | - | [4] |
| Benzophenone-fused Azetidinone Derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumonia, Pseudomonas aeruginosa | Aspergillus niger, Pencillium chrysogenum | 12.5 - 100 |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed and standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate the cytotoxic and antimicrobial properties of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Adherent or suspension cells
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5][6]
-
Remove the MTT solution and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[6]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control (microorganism in broth)
-
Negative control (broth only)
-
Microplate reader or visual inspection setup
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a 0.5 McFarland turbidity standard.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric substrate (e.g., TMPD)
-
Assay buffer
-
Test compound
-
Known COX inhibitor (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the COX enzymes, substrate, and test compound in the assay buffer.
-
Add the enzyme, buffer, and either the test compound or a vehicle control to the wells of a 96-well plate.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the test compound.
Potential Signaling Pathways Modulated by Benzophenone Derivatives
The biological effects of many compounds, including benzophenones, are often mediated through their interaction with specific cellular signaling pathways. While the direct targets of this compound are not well-elucidated, related compounds are known to modulate pathways critical in cancer, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[11][12] Its dysregulation is frequently observed in various cancers.[11][12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to the cell nucleus to regulate processes such as inflammation, cell proliferation, differentiation, and apoptosis.[13][14][15]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune response to infection and is also involved in processes of inflammation, cell survival, and apoptosis.[16][17][18][19]
References
- 1. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of 4-Methylbenzophenone (HRcure-MBZ)_Chemicalbook [chemicalbook.com]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. broadpharm.com [broadpharm.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. cusabio.com [cusabio.com]
- 18. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of different positions on the 4-Fluorobenzophenone aromatic rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of the different positions on the two aromatic rings of 4-Fluorobenzophenone. Understanding the regioselectivity of this compound is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview for professionals in chemical research and development.
Introduction to the Reactivity of this compound
This compound possesses two distinct aromatic rings whose reactivity towards substitution reactions is influenced by the attached substituents: a fluorine atom and a benzoyl group. The fluorine atom, a halogen, exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). The benzoyl group is a deactivating group, withdrawing electron density from the ring it is directly attached to, primarily through its carbonyl moiety. These electronic influences dictate the preferred positions for both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The reactivity of the two rings in this compound towards electrophiles is significantly different.
Ring A (Fluorinated Ring): The fluorine atom, despite its electronegativity, is an ortho-, para-director due to the resonance donation of its lone pairs. This resonance effect partially counteracts the inductive withdrawal, making the ring less deactivated compared to rings substituted with strongly deactivating groups. Studies on fluorobenzene have shown that electrophilic substitution, such as nitration and chlorination, is significantly faster at the para position compared to a single position on benzene itself.[1]
Ring B (Unsubstituted Phenyl Ring): This ring is directly attached to the electron-withdrawing carbonyl group of the benzoyl moiety. The carbonyl group deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Comparative Reactivity:
Overall, Ring A is significantly more reactive towards electrophiles than Ring B . The deactivating effect of the carbonyl group on Ring B is stronger than the net deactivating effect of the fluorine on Ring A. Therefore, electrophilic substitution will preferentially occur on the fluorinated ring.
The most reactive position on the entire molecule for electrophilic attack is the position ortho to the fluorine atom (C2' and C6') and the position para to the fluorine atom is already substituted . However, steric hindrance from the bulky benzoyl group can influence the ratio of ortho to para products in related substituted benzophenones. For fluorobenzene itself, the para-substituted product is heavily favored, often accounting for over 90% of the product in reactions like nitration.[1]
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For SNAr to proceed, the ring must be activated by strongly electron-withdrawing groups.
In this compound, the fluorine atom can act as a leaving group. The presence of the electron-withdrawing benzoyl group, particularly its carbonyl function, activates the fluorinated ring (Ring A) towards nucleophilic attack. The rate of displacement of fluorine from 4-substituted fluorobenzophenones by nucleophiles has been studied, indicating that the reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism.[2]
The most likely position for nucleophilic attack is the carbon atom bearing the fluorine atom (C4') . The electron-withdrawing effect of the carbonyl group is transmitted through the pi-system, making this position sufficiently electrophilic for nucleophilic attack. Ring B is not susceptible to typical SNAr reactions as it lacks a suitable leaving group and is not as strongly activated as Ring A.
Data Presentation
To provide a quantitative basis for the comparison of reactivity, the following table summarizes the predicted reactivity and supporting data.
| Ring | Position | Type of Reaction | Predicted Reactivity | Supporting Data |
| Ring A | C2', C6' (ortho to F) | Electrophilic | High | Fluorine is an ortho-, para-director. Steric hindrance may slightly reduce reactivity compared to the para position in simpler fluorobenzenes. |
| (Fluorinated) | C3', C5' (meta to F) | Electrophilic | Low | Fluorine directs to ortho and para positions. |
| C4' (ipso to F) | Nucleophilic | High | Activated by the electron-withdrawing benzoyl group; Fluorine is a good leaving group in SNAr.[2] | |
| Ring B | C2, C6 (ortho to CO) | Electrophilic | Very Low | Deactivated by the carbonyl group. |
| (Unsubstituted) | C3, C5 (meta to CO) | Electrophilic | Low | The carbonyl group is a meta-director, but the ring is strongly deactivated. |
| C4 (para to CO) | Electrophilic | Very Low | Deactivated by the carbonyl group. |
13C NMR Chemical Shift Data of this compound
The electron density at different carbon atoms can be inferred from their 13C NMR chemical shifts. A higher chemical shift (downfield) generally indicates a lower electron density.
| Carbon Atom | Chemical Shift (ppm) | Assignment |
| C=O | ~195.5 | Carbonyl Carbon |
| C4' | ~165.5 (d, J=253 Hz) | Carbon attached to Fluorine |
| C1 | ~138.0 | Quaternary Carbon (Ring B) |
| C1' | ~133.5 | Quaternary Carbon (Ring A) |
| C2', C6' | ~132.5 | ortho to Fluorine |
| C4 | ~132.0 | para to Carbonyl |
| C2, C6 | ~130.0 | ortho to Carbonyl |
| C3, C5 | ~128.5 | meta to Carbonyl |
| C3', C5' | ~115.5 (d, J=22 Hz) | meta to Fluorine |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided data is a representative assignment.
The downfield shift of C4' confirms its electron-deficient nature, making it susceptible to nucleophilic attack. The upfield shift of C3' and C5' compared to the carbons in Ring B reflects the electron-donating resonance effect of the fluorine atom.
Experimental Protocols
1. Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of the title compound, which is a common method for preparing benzophenone derivatives.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq.) to the suspension with stirring.
-
After the addition of benzoyl chloride is complete, add fluorobenzene (1.2 eq.) dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
2. Electrophilic Nitration of this compound (Predicted Protocol)
This is a representative protocol for an electrophilic aromatic substitution reaction. Based on the reactivity analysis, the primary product is expected to be 4-Fluoro-2'-nitrobenzophenone.
Materials:
-
This compound
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Dichloromethane (CH2Cl2)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottomed flask, dissolve this compound in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The product mixture can be analyzed by techniques such as GC-MS or NMR to determine the ratio of isomers formed. The major product is anticipated to be the ortho-substituted isomer on the fluorinated ring.
Mandatory Visualization
Caption: Reactivity pathways of this compound.
This guide provides a foundational understanding of the reactivity patterns of this compound, which is essential for designing synthetic routes and predicting reaction outcomes. For specific applications, it is recommended to consult detailed experimental literature and perform optimization studies.
References
- 1. rsc.org [rsc.org]
- 2. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Differentiating the Isomers of 4-Fluorobenzophenone
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis and comparison of 2-Fluorobenzophenone, 3-Fluorobenzophenone, and 4-Fluorobenzophenone. This guide provides a detailed examination of their distinct spectroscopic fingerprints, supported by experimental data, to facilitate their unambiguous identification.
The positional isomers of this compound, namely 2-Fluorobenzophenone, 3-Fluorobenzophenone, and this compound, present a classic challenge in chemical analysis. While sharing the same molecular formula (C₁₃H₉FO), their structural differences, arising from the varying position of the fluorine atom on the phenyl ring, lead to subtle yet distinct variations in their spectroscopic properties. Understanding these differences is paramount for quality control in synthesis, reaction monitoring, and for elucidating structure-activity relationships in drug discovery. This guide offers a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analyses of the three this compound isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Isomer | Aromatic Protons (Fluorinated Ring) | Aromatic Protons (Unsubstituted Ring) |
| 2-Fluorobenzophenone | 7.10-7.60 (m, 4H) | 7.75-7.85 (m, 5H) |
| 3-Fluorobenzophenone | 7.20-7.60 (m, 4H) | 7.70-7.80 (m, 5H) |
| This compound | 7.15 (t, J=8.6 Hz, 2H), 7.85 (dd, J=8.6, 5.4 Hz, 2H) | 7.50-7.80 (m, 5H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Isomer | Carbonyl Carbon (C=O) | Fluorinated Ring Carbons | Unsubstituted Ring Carbons |
| 2-Fluorobenzophenone | ~195.5 | 116.5 (d, J=21.5 Hz), 124.5 (d, J=3.8 Hz), 130.5, 131.0 (d, J=2.5 Hz), 133.5, 160.0 (d, J=250.0 Hz) | 128.5, 129.5, 132.5, 138.0 |
| 3-Fluorobenzophenone | ~196.0 | 116.0 (d, J=22.0 Hz), 120.0 (d, J=21.0 Hz), 125.0, 130.0 (d, J=7.5 Hz), 139.0 (d, J=6.0 Hz), 163.0 (d, J=245.0 Hz) | 128.4, 130.1, 132.6, 137.6 |
| This compound | 195.5 | 115.5 (d, J=21.8 Hz), 132.4 (d, J=9.3 Hz), 133.4 (d, J=3.0 Hz), 165.6 (d, J=255.1 Hz) | 128.4, 129.9, 132.4, 137.8 |
Note: Due to the limited availability of experimental data for 3-Fluorobenzophenone, some values are estimated based on typical substituent effects and data from related compounds.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | C=O Stretch | C-F Stretch | Aromatic C-H Stretch |
| 2-Fluorobenzophenone | ~1670 | ~1230 | ~3060 |
| 3-Fluorobenzophenone | ~1665 | ~1250 | ~3070 |
| This compound | ~1660 | ~1225 | ~3065 |
Table 4: Mass Spectrometry Data (EI-MS, m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Fluorobenzophenone | 200 | 123 (M-C₆H₅)⁺, 105 (C₆H₅CO)⁺, 95 (C₆H₄F)⁺, 77 (C₆H₅)⁺ |
| 3-Fluorobenzophenone | 200 | 123 (M-C₆H₅)⁺, 105 (C₆H₅CO)⁺, 95 (C₆H₄F)⁺, 77 (C₆H₅)⁺ |
| This compound | 200 | 123 (M-C₆H₅)⁺, 105 (C₆H₅CO)⁺, 95 (C₆H₄F)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction and separation.
-
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Set the oven temperature program to ensure good separation of the analyte from any impurities. The injector temperature and transfer line temperature should be high enough to ensure sample vaporization without degradation.
-
MS Conditions: In the EI source, use a standard electron energy of 70 eV. Acquire mass spectra over a mass range of approximately 40-300 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow
The logical flow of the spectroscopic analysis and comparison of this compound isomers can be visualized as follows:
Discussion of Spectroscopic Differences
The position of the fluorine atom significantly influences the electronic environment of the molecule, leading to observable differences in the spectra.
-
¹H NMR: The most significant differences are observed in the signals of the aromatic protons on the fluorinated ring. In the 4-isomer, the symmetry results in a more straightforward splitting pattern (a triplet and a doublet of doublets). The 2- and 3-isomers exhibit more complex multiplets due to the lower symmetry and varied coupling interactions.
-
¹³C NMR: The position of the fluorine atom has a pronounced effect on the chemical shifts of the carbons in the fluorinated ring, particularly the carbon directly bonded to the fluorine (C-F), which shows a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons in the fluorinated ring are also affected by through-bond and through-space interactions with the fluorine atom, providing a unique fingerprint for each isomer.
-
IR Spectroscopy: The C=O stretching frequency is subtly influenced by the electronic effects of the fluorine substituent. The electron-withdrawing nature of fluorine can slightly increase the C=O bond order and thus its stretching frequency. However, the position of the substituent also plays a role. The C-F stretching vibration provides a clear indication of the presence of the fluorine atom.
-
Mass Spectrometry: While the molecular ion peak will be the same for all three isomers (m/z 200), the relative abundances of the fragment ions may show minor differences. However, the primary fragmentation pathways, involving the loss of the phenyl group and the formation of the benzoyl cation, are generally similar for all three isomers, making MS less definitive for isomer differentiation on its own without careful analysis of relative ion intensities and potentially more advanced MS/MS techniques.
Performance of different catalysts in the synthesis of 4-Fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Fluorobenzophenone, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved via the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride. The choice of catalyst is a critical parameter, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems for this synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The selection of a suitable catalyst is pivotal for optimizing the synthesis of this compound. Traditional Lewis acids, modern rare earth metal triflates, and solid acid catalysts each present distinct advantages and disadvantages in terms of reactivity, selectivity, and operational simplicity.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Key Observations |
| Aluminum Chloride (AlCl₃) | Benzoyl chloride, Fluorobenzene | Neat, room temperature | 54.77[1] | A widely used, highly reactive but moisture-sensitive catalyst. Requires stoichiometric amounts, leading to significant waste generation. |
| Lanthanum Triflate (La(OTf)₃) / Trifluoromethanesulfonic Acid (TfOH) | Benzoyl chloride, Fluorobenzene | Solvent-free, 140°C, 4h | 87[2] | A highly efficient catalytic system offering excellent yield and high para-selectivity (99%). Can be repeatedly used. |
| Ferric Chloride (FeCl₃) | Benzoyl chloride, Fluorobenzene | Higher temperatures may be required | Data not available | Generally a milder Lewis acid than AlCl₃, which can lead to lower yields but may offer better selectivity in some cases. Often requires less stringent anhydrous conditions than AlCl₃.[3] |
| Zinc Chloride (ZnCl₂) | Benzoyl chloride, Fluorobenzene | Higher temperatures may be required | Data not available | A weaker Lewis acid compared to AlCl₃ and FeCl₃, typically resulting in lower reactivity for Friedel-Crafts acylations.[3] |
| Zeolites (e.g., H-Y Zeolite) | Benzoic acid, m-xylene (as model) | Not specified for this compound | Data not available | Heterogeneous, reusable, and environmentally friendly catalysts. Their use can simplify product purification. Zeolite Y-hydrogen has shown promise in the acylation of other aromatics.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using two distinct catalytic systems are provided below.
Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a traditional and widely employed method for the synthesis of this compound.
Materials:
-
Benzoyl chloride (0.151 mol)
-
Fluorobenzene (0.459 mol)
-
Anhydrous Aluminum chloride (0.0177 mol)
Procedure:
-
In a reaction vessel, combine benzoyl chloride and fluorobenzene.
-
Cool the mixture and slowly add anhydrous aluminum chloride with stirring.
-
The reaction is carried out neat (without solvent).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by carefully quenching with ice-water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography to obtain pure this compound.[1]
Synthesis using Lanthanum Triflate (La(OTf)₃) and Trifluoromethanesulfonic Acid (TfOH)
This method represents a more modern and efficient approach, offering higher yields and selectivity.
Materials:
-
Benzoyl chloride
-
Fluorobenzene
-
Lanthanum triflate (La(OTf)₃)
-
Trifluoromethanesulfonic acid (TfOH)
Procedure:
-
In a suitable reaction vessel, combine fluorobenzene and benzoyl chloride.
-
Add a catalytic amount of Lanthanum triflate (La(OTf)₃) and Trifluoromethanesulfonic acid (TfOH).
-
Heat the reaction mixture to 140°C and maintain for 4 hours under solvent-free conditions.
-
Monitor the reaction for completion.
-
After the reaction is complete, the product is isolated and purified. The catalyst can be recovered and reused.[2]
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis of this compound via Friedel-Crafts acylation is outlined in the following diagram. This process is broadly applicable to the various catalytic systems discussed.
References
A Comparative Analysis of the Photostability of Various Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The photostability of active pharmaceutical ingredients and excipients is a critical parameter in drug development, directly impacting the efficacy and safety of phototherapy and topical formulations. Benzophenone and its derivatives are widely utilized as UV filters and photosensitizers. However, their susceptibility to photodegradation can lead to a loss of function and the formation of potentially harmful byproducts. This guide provides a comparative analysis of the photostability of several benzophenone derivatives, supported by experimental data, to aid in the selection of the most suitable compounds for various applications.
Quantitative Photostability Data
The photostability of a compound is quantitatively described by its photolysis quantum yield (Φ), which represents the efficiency of a photochemical process. A lower quantum yield indicates higher photostability. The following table summarizes the available photolysis quantum yields and photodegradation half-lives for selected benzophenone derivatives. It is important to note that these values are reported from different studies and may have been determined under varying experimental conditions, including solvent, pH, and irradiation source.
| Benzophenone Derivative | Common Name | CAS Number | Photolysis Quantum Yield (Φ) | Half-life (t½) | Conditions |
| 2-Hydroxy-4-methoxybenzophenone | Oxybenzone (BP-3) | 131-57-7 | (3.1 ± 0.3) × 10⁻⁵ | - | Aqueous solution[1] |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | Sulisobenzone (BP-4) | 4065-45-6 | (3.2 ± 0.6) × 10⁻⁵ (acidic form, HA⁻) | 4.0 days | River water, simulated solar irradiation[2][3] |
| (7.0 ± 1.3) × 10⁻⁵ (basic form, A²⁻)[4][5] | |||||
| Benzophenone-type UV filters (unspecified) | - | - | - | 17 - 99 hours | Laboratory UV irradiation[2][3][6] |
| 2,4-Dihydroxybenzophenone | Benzophenone-1 (BP-1) | 131-56-6 | Readily photodegraded | Disappears after 24 hours | Simulated sunlight irradiation[2][3] |
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of the photostability of different compounds. The following is a generalized experimental protocol for determining the photodegradation quantum yield of benzophenone derivatives in solution, based on established guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Objective:
To determine the photodegradation quantum yield of a benzophenone derivative in a specified solvent upon exposure to a controlled light source.
Materials and Equipment:
-
Benzophenone derivative to be tested
-
High-purity solvent (e.g., acetonitrile, methanol, or water)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Photoreactor equipped with a specific light source (e.g., xenon lamp with filters to simulate sunlight, or a mercury lamp for specific wavelengths)
-
Quantum yield measurement apparatus (e.g., merry-go-round reactor)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Quartz cuvettes or reaction vessels
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
1. Sample Preparation: a. Prepare a stock solution of the benzophenone derivative in the chosen solvent at a known concentration. The concentration should be adjusted to have a sufficient absorbance at the irradiation wavelength (typically between 0.1 and 1.0). b. Prepare a series of dilutions from the stock solution for creating a calibration curve for HPLC analysis.
2. Actinometry (Photon Flux Determination): a. Prepare the chemical actinometer solution as per standard protocols. For potassium ferrioxalate, this involves preparing a solution of K₃[Fe(C₂O₄)₃]·3H₂O in sulfuric acid. b. Fill a quartz cuvette with the actinometer solution and place it in the photoreactor in the same position as the sample will be irradiated. c. Irradiate the actinometer solution for a specific, short period. d. After irradiation, develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer to form the colored Fe(II)-phenanthroline complex. e. Measure the absorbance of the colored complex at its λmax (e.g., 510 nm for the ferrioxalate actinometer). f. Calculate the number of photons absorbed by the actinometer using the known quantum yield of the actinometer at the irradiation wavelength. This determines the photon flux of the light source.
3. Sample Irradiation: a. Fill a quartz cuvette with the benzophenone derivative solution. b. Place the cuvette in the photoreactor and start the irradiation. It is recommended to stir the solution during irradiation. c. At specific time intervals, withdraw aliquots of the solution for analysis. To minimize the effect of the reaction products on the light absorption, it is best to work at low conversion rates (typically < 20%).
4. Analysis: a. Analyze the collected aliquots using a validated HPLC method to determine the concentration of the remaining benzophenone derivative. b. The HPLC method should be stability-indicating, meaning it can separate the parent compound from its degradation products.
5. Quantum Yield Calculation: a. Plot the concentration of the benzophenone derivative as a function of irradiation time. b. Determine the initial rate of photodegradation from the slope of this plot. c. The photodegradation quantum yield (Φ) is calculated using the following formula:
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can provide a clear overview of the process.
Caption: Experimental workflow for determining the photodegradation quantum yield.
The photodegradation of benzophenones can proceed through various pathways, including direct photolysis and indirect photosensitization. The following diagram illustrates a simplified logical relationship for these processes.
Caption: Simplified pathways of benzophenone derivative photodegradation.
Conclusion
The photostability of benzophenone derivatives varies significantly depending on their chemical structure and the surrounding environment. While some derivatives like oxybenzone and sulisobenzone exhibit relatively low photolysis quantum yields, indicating a degree of stability, others such as benzophenone-1 are more prone to degradation. The provided experimental protocol offers a standardized approach for researchers to determine and compare the photostability of different benzophenone derivatives under controlled laboratory conditions. This will enable a more informed selection of these compounds for use in photoprotective formulations and other applications where stability upon light exposure is paramount.
References
- 1. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: reaction pathways and implications for surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4-Fluorobenzophenone Derivatives: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for validating the structure of 4-fluorobenzophenone derivatives, a common scaffold in medicinal chemistry. We will use N-(2,4-difluorobenzoyl)piperazine as a case study to illustrate the application and complementary nature of these powerful analytical tools.
The structural elucidation of organic molecules relies on a suite of analytical methods, with NMR spectroscopy being the most powerful for determining the precise arrangement of atoms in a solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of magnetically active nuclei, complex molecules often exhibit signal overlap, making definitive assignments challenging. Two-dimensional NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule.
This guide will compare the utility of several key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By examining the data obtained for a model this compound derivative, we will demonstrate how these techniques work in concert to provide unequivocal structural validation.
Comparative Analysis of 2D NMR Techniques
The unequivocal structure determination of novel molecules is achieved through a systematic analysis of the acquired NMR data.[1] A combination of 1D and 2D NMR experiments is essential for the unambiguous structure determination of these complex molecules.[1] The following table summarizes the key information obtained from each of the primary 2D NMR experiments used in the structural validation of N-(2,4-difluorobenzoyl)piperazine.
| 2D NMR Technique | Information Provided | Application to N-(2,4-difluorobenzoyl)piperazine |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Identifies adjacent protons within the same spin system. For example, it would show correlations between the aromatic protons on the difluorophenyl ring and between the protons on the piperazine ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a heteronucleus, most commonly ¹³C. | Assigns each proton signal to its directly bonded carbon atom. This is crucial for definitively assigning the carbon signals of the piperazine and the protonated carbons of the aromatic ring. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). | Connects different spin systems and identifies quaternary (non-protonated) carbons. For instance, it would show a correlation from the piperazine protons to the carbonyl carbon of the benzoyl group, and from the aromatic protons to the carbonyl carbon and other carbons in the aromatic ring. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. | Provides information about the stereochemistry and conformation of the molecule. For N-(2,4-difluorobenzoyl)piperazine, it can help to understand the spatial arrangement of the piperazine ring relative to the benzoyl group. |
Experimental Data for N-(2,4-difluorobenzoyl)piperazine
The following tables present the ¹H and ¹³C NMR spectral data for N-(2,4-difluorobenzoyl)piperazine, synthesized and characterized as described in the literature.[1]
Table 1: ¹H NMR Data for N-(2,4-difluorobenzoyl)piperazine (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 | m | 1H | Ar-H |
| 6.96 | t (J = 8.3 Hz) | 1H | Ar-H |
| 6.85 | t (J = 9.0 Hz) | 1H | Ar-H |
| 3.85 | br. s | 2H | NCH₂ |
| 3.39 | br. s | 2H | NCH₂ |
| 3.03 | br. s | 2H | NCH₂ |
| 2.92 | br. s | 2H | NCH₂ |
Table 2: ¹³C NMR Data for N-(2,4-difluorobenzoyl)piperazine (101 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 164.6 | C=O |
| 164.0 (dt, J = 251, 12 Hz) | C-F |
| 158.7 (dt, J = 253, 11 Hz) | C-F |
| 130.8 (m) | CHAr |
| 120.1 (dd, J = 18, 4 Hz) | CAr |
| 112.5 (dd, J = 22, 3 Hz) | CHAr |
| 104.4 (t, J = 26 Hz) | CHAr |
| 47.4 | NCH₂ |
| 45.8 | NCH₂ |
| 45.3 | NCH₂ |
| 42.4 | NCH₂ |
Experimental Workflow and Logic
The logical flow for validating the structure of a this compound derivative using 2D NMR is a stepwise process of gathering increasingly detailed connectivity information.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
General Spectrometer Setup:
-
All spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The probe should be tuned and matched for the appropriate nuclei (¹H and ¹³C).
-
The sample should be locked to the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal resolution.
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Spectral Width: The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.
-
Data Points: Typically, 2048 data points are acquired in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Scans: The number of scans per increment will depend on the sample concentration, but 2-8 scans are common.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is recommended.
-
Spectral Width: The F2 (¹H) dimension should cover all proton signals, and the F1 (¹³C) dimension should cover the expected range of carbon chemical shifts (e.g., 0-180 ppm for this class of compounds).
-
Data Points: Typically, 1024 data points in F2 and 256 increments in F1.
-
Scans: 4-16 scans per increment are usually sufficient for good signal-to-noise.
-
One-bond Coupling Constant (¹JCH): A value of ~145 Hz is a good starting point for typical sp² and sp³ C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Spectral Width: Similar to HSQC, with appropriate ranges for ¹H and ¹³C nuclei.
-
Data Points: Typically, 2048 data points in F2 and 512 increments in F1.
-
Scans: HMBC is less sensitive than HSQC, so more scans (16-64) per increment are often required.
-
Long-range Coupling Constant (ⁿJCH): The experiment is optimized for a range of long-range couplings, typically with a value of 8-10 Hz.
Conclusion
The structural validation of this compound derivatives is greatly facilitated by the application of a suite of 2D NMR techniques. COSY experiments are invaluable for establishing proton-proton connectivities within individual spin systems. HSQC provides a direct link between protons and their attached carbons, while HMBC is crucial for connecting these systems and identifying the positions of non-protonated carbons. For molecules with stereochemical or conformational questions, NOESY offers insights into through-space proximities. By employing these techniques in a logical workflow, researchers can achieve unambiguous and comprehensive structural characterization of novel compounds, a cornerstone of successful drug discovery and development.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Fluorobenzophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for 4-Fluorobenzophenone, ensuring the well-being of laboratory personnel and compliance with safety standards.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 345-83-5
-
EC Number: 206-463-7
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the prescribed safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[4][5] A face shield may be required for splash hazards. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | To prevent inhalation of dust which may cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Assemble all necessary equipment (e.g., spatula, weighing paper, reaction vessel) before handling the chemical.
-
Confirm that a designated and properly labeled waste container is available.
2. Handling:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Avoid the formation of dust and aerosols during handling.[4]
-
Carefully weigh and transfer the required amount of this compound.
-
Avoid breathing dust.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean and decontaminate the work surface and any equipment used.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[4]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
Disposal Plan
1. Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated disposable PPE, and cleaning materials, in a clearly labeled, sealed container.
2. Waste Disposal:
-
Disposal of this compound and its containers must be conducted by a licensed waste disposal company.[1]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it down the drain.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
